Norvancomycin hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213997-73-0 | |
| Record name | Norvancomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORVANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norvancomycin Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
Norvancomycin hydrochloride is a glycopeptide antibiotic, structurally similar to vancomycin, used in the treatment of serious infections caused by Gram-positive bacteria.[1][2] Its primary applications include treating endocarditis, osteomyelitis, pneumonia, sepsis, or soft tissue infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug-resistant strains.[3][4] Like vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][5] This technical guide provides an in-depth overview of the chemical structure and key physical properties of this compound, presenting data and methodologies relevant to research and pharmaceutical development.
Chemical Structure
Norvancomycin is the N-demethylated analogue of vancomycin B.[6] The core structure is a branched tricyclic glycosylated peptide. The hydrochloride salt form enhances its solubility for pharmaceutical applications.
-
Chemical Name : Vancomycin, 56-demethyl-, hydrochloride[7]
-
Synonyms : N-Demethylvancomycin hydrochloride, A51568A[8]
-
Molecular Formula : C₆₅H₇₄Cl₃N₉O₂₄[4][5] (Note: Some sources may list slightly different formulas for the free base or other salt forms).[7][8]
Physical and Chemical Properties
This compound is typically supplied as a white to light yellow or off-white solid powder.[7][10] It is known to be hygroscopic.[11]
Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₆₅H₇₄Cl₃N₉O₂₄ | [4][5] |
| Molecular Weight | 1471.69 g/mol | [3][4][9] |
| Appearance | White to light yellow solid | [7] |
| Solubility | Water: ≥ 100 mg/mL (67.95 mM) DMSO: ≥ 100 mg/mL (67.95 mM) Ethanol: 10 mg/mL PBS (pH 7.2): 1 mg/mL | [4][8] |
| Storage (Powder) | 3 years at -20°C | [3][7] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. Solutions are noted to be unstable and should be prepared fresh. | [4][7] |
| Purity (HPLC) | >98%; >96.4% | [5][7] |
| pKa (Predicted) | 2.95 ± 0.70 | [11] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for its efficacy against Gram-positive bacteria.
As illustrated, this compound competitively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][12] This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, which are essential for elongating and cross-linking the peptidoglycan chains that form the bacterial cell wall.[12] The result is an irreversible inhibition of cell wall synthesis, leading to cell lysis and bacterial death.[1]
Experimental Protocols
The characterization of this compound relies on standard analytical techniques. Below are outlines of common methodologies.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of Norvancomycin and separating it from related impurities.[5][6]
Methodology Outline:
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A semi-preparative or analytical C18 column is typically used.
-
Mobile Phase : A gradient elution is often employed, commonly using a mixture of an aqueous buffer (e.g., phosphate buffer with phosphoric acid) and an organic solvent like acetonitrile.[6]
-
Detection : UV detection at a wavelength around 268 nm or 280 nm.
-
Sample Preparation : The this compound raw material is dissolved in water at a known concentration (e.g., 250 mg/mL for preparative scales).[6]
-
Analysis : The sample is injected into the HPLC system. The retention time and peak area of Norvancomycin are compared against a reference standard to determine purity. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound [sobekbio.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NORVANCOMYCIN | 91700-98-0 [chemicalbook.com]
- 12. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antibacterial Spectrum of Norvancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin hydrochloride, a glycopeptide antibiotic, demonstrates potent bactericidal activity primarily against a range of Gram-positive bacteria. As a crucial tool in the arsenal against antimicrobial resistance, its efficacy is most notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its mechanism of action, in-vitro activity, and available clinical trial data. The information is presented to support further research and drug development efforts in the field of infectious diseases.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it targets the D-alanyl-D-alanine termini of peptidoglycan precursors.[2] By binding to these precursors, this compound sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[2]
In-Vitro Antibacterial Spectrum
The in-vitro activity of this compound has been evaluated against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2.0 | [3] |
| Staphylococcus epidermidis | - | 0.12 - 2.0 | [2] |
| Staphylococcus haemolyticus | - | 0.12 - 2.0 | [2] |
| Staphylococcus hominis | - | 0.12 - 1.0 | [2] |
| Enterococcus faecalis | Vancomycin-Susceptible | 1.0 - 4.0 | [4][5] |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 - 0.25 | [6][7] |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.015 - 0.5 | [6][7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically sterile distilled water or a buffer solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.
Clinical Trials Overview
This compound has been evaluated in clinical trials for the treatment of various Gram-positive bacterial infections. A summary of available clinical trial data is presented below.
| Phase | Indication | Dosage | Comparator | Key Findings | Reference |
| Randomized Controlled Trial | Methicillin-Resistant Staphylococcus aureus (MRSA) Ventriculitis | 800 mg IV q12h (Control) vs. 800 mg IV q12h + 16 mg Intrathecal q24h (Experimental) | Standard of care (IV only) | The experimental group had a significantly shorter length of therapy (11.2 vs. 16.6 days) and higher AUC0-24h/MIC ratio in the cerebrospinal fluid. No increase in adverse reactions was observed. | [1] |
| Randomized Controlled Trial | Lower Respiratory Tract Infections caused by MRSA | Not specified | Vancomycin | Norvancomycin demonstrated similar clinical effective rates (80.9%) and MRSA clearance rates (80.9%) compared to vancomycin (78.7% and 82.9%, respectively). The incidence of renal damage and skin rash was also comparable between the two groups. | [3] |
| Prospective Randomized Controlled Trial | Prevention of Central Venous Catheter-Related Infection | Norvancomycin and heparin saline mixture for tube sealing | Heparin saline only | Norvancomycin tube sealing did not significantly reduce the overall incidence of catheter-related infections but showed a trend towards reducing catheter colonization and infection by Gram-positive bacteria. | [8] |
Conclusion
This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its in-vitro spectrum of activity, particularly against resistant strains like MRSA, makes it a valuable therapeutic agent. Clinical data, although limited in the public domain, suggests its efficacy in treating serious infections. Further research and well-controlled clinical trials are warranted to fully elucidate its clinical utility and to establish its role in the management of Gram-positive bacterial infections. This guide provides a foundational understanding for scientists and clinicians involved in the ongoing efforts to combat antimicrobial resistance.
References
- 1. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. [A prospective randomized controlled trial on effect of norvancomycin tube sealing for prevention of central venous catheter-related infection in critical patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Norvancomycin Hydrochloride: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin hydrochloride is a potent glycopeptide antibiotic, a class of drugs critical in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its bactericidal activity is rooted in a highly specific mechanism: the direct inhibition of bacterial cell wall synthesis.[1] The bacterial cell wall is an ideal antibiotic target as it is essential for bacterial survival and absent in human cells, ensuring selective toxicity. This guide provides an in-depth technical examination of the molecular interactions, quantitative parameters, and experimental methodologies that define how this compound compromises this vital bacterial structure.
The Target: Peptidoglycan Biosynthesis in Gram-Positive Bacteria
The structural integrity of the Gram-positive bacterial cell wall is maintained by a thick, mesh-like layer of peptidoglycan. This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide side chains. The synthesis of this essential structure is a multi-stage process:
-
Cytoplasmic Stage: Synthesis of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide, which notably terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.
-
Membrane Stage: The UDP-MurNAc-pentapeptide is attached to a lipid carrier (undecaprenyl phosphate) on the inner leaflet of the cell membrane, forming Lipid I. NAG is then added to create Lipid II.
-
Extracellular Stage: The Lipid II precursor is "flipped" across the cell membrane to the outer surface. Here, two critical final steps occur:
-
Transglycosylation: The disaccharide-pentapeptide units are polymerized into growing glycan chains by transglycosylase enzymes.
-
Transpeptidation: The peptide side chains of adjacent glycan strands are cross-linked by transpeptidase enzymes (also known as Penicillin-Binding Proteins, or PBPs), creating the rigid, three-dimensional peptidoglycan sacculus.[2][3]
-
Core Mechanism of this compound Inhibition
Norvancomycin exerts its bactericidal effect by targeting the final, extracellular stages of peptidoglycan synthesis.[1] The core of its mechanism is the high-affinity, specific binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors.[1][4]
This binding event, facilitated by the formation of five hydrogen bonds between the antibiotic and the peptide terminus, creates a bulky complex.[5][6] This complex sterically obstructs the active sites of the two key enzymes responsible for the final polymerization and cross-linking steps:
-
Inhibition of Transglycosylation: By binding to the D-Ala-D-Ala terminus of the Lipid II precursor, Norvancomycin physically blocks the transglycosylase enzymes from accessing their substrate.[3] This prevents the elongation of the polysaccharide backbone of the peptidoglycan, halting the incorporation of new subunits into the cell wall.[7]
-
Inhibition of Transpeptidation: The Norvancomycin-D-Ala-D-Ala complex also prevents transpeptidases (PBPs) from catalyzing the formation of peptide cross-links between adjacent glycan chains.[1][3]
This dual inhibition of both polymerization and cross-linking fatally weakens the cell wall. The compromised structure can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][4]
Figure 1: Mechanism of Norvancomycin Inhibition.
Quantitative Data on Norvancomycin Activity
The efficacy of an antibiotic is quantified by its minimum inhibitory concentration (MIC) and its binding affinity for its molecular target.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A 2021 study established the epidemiological cut-off values (ECOFFs) for Norvancomycin against several key pathogens.
| Bacterial Species | Norvancomycin MIC Range (mg/L) | Norvancomycin ECOFF (mg/L) |
| Staphylococcus aureus | 0.12 - 2 | 1 |
| Staphylococcus epidermidis | 0.12 - 2 | 2 |
| Staphylococcus haemolyticus | 0.12 - 2 | 2 |
| Staphylococcus hominis | 0.12 - 2 | 1 |
| Data sourced from a study on clinical isolates. The ECOFF is the MIC value that separates the wild-type (WT) population from isolates with potential resistance mechanisms.[8] |
Binding Affinity
| Antibiotic (Analog) | Target Ligand | Dissociation Constant (Kd) Range | Fold Change in Affinity |
| Vancomycin | Acyl-D-Alanyl-D-Alanine | ~1 - 4 µM | Reference |
| Vancomycin | Acyl-D-Alanyl-D-Lactate | ~1 - 4 mM | ~1000x Weaker |
| Data for vancomycin is presented as a proxy for Norvancomycin. The Kd values are compiled from multiple studies using techniques like surface plasmon resonance. The change from D-Ala-D-Ala to D-Ala-D-Lac in resistant strains eliminates one of the five crucial hydrogen bonds, drastically reducing binding affinity.[3][7][8] |
Experimental Protocols
Protocol for MIC Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Figure 2: Workflow for MIC Determination.
Detailed Steps:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Include a positive control well (broth + bacteria, no drug) and a negative/sterility control well (broth only).
-
Inoculation: Within 15 minutes of standardization, further dilute the inoculum and add it to the microtiter wells to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Norvancomycin at which there is no visible growth.
Protocol for Cell Wall Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells to quantify the inhibitory effect of an antibiotic.
Figure 3: Workflow for a Radiosynthesis Assay.
Detailed Steps:
-
Cell Preparation: Grow the target Gram-positive bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer. Permeabilize the cells, for example, by subjecting them to rapid freeze-thaw cycles, to allow the entry of precursors.
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing buffer, an energy source like ATP, and the desired concentrations of Norvancomycin. Include control tubes with no antibiotic.
-
Initiation: Add a standardized amount of the permeabilized cells to each tube. Initiate the synthesis reaction by adding a radiolabeled peptidoglycan precursor, such as [14C]UDP-N-acetylglucosamine ([14C]UDP-GlcNAc).
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized peptidoglycan.
-
Termination and Precipitation: Stop the reaction by adding a strong detergent like SDS. Precipitate the insoluble peptidoglycan polymer using an agent like trichloroacetic acid (TCA).
-
Collection and Measurement: Collect the precipitated, radiolabeled peptidoglycan by vacuum filtration onto a glass fiber filter. Wash the filter to remove any unincorporated radiolabel.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each Norvancomycin concentration by comparing the radioactivity in the treated samples to that of the untreated control.
Conclusion
This compound employs a precise and highly effective mechanism to exert its bactericidal activity. By binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, it simultaneously obstructs the critical transglycosylation and transpeptidation reactions. This dual blockade prevents the formation of a stable cell wall, leading to osmotic lysis and bacterial death. The quantitative data underscores its potency against key Gram-positive pathogens, and standardized experimental protocols allow for the consistent evaluation of its efficacy. A thorough understanding of this core mechanism is fundamental for its optimal clinical use and for the development of next-generation glycopeptides to combat evolving antibiotic resistance.
References
- 1. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dawn of a New Defense: An In-depth Technical Guide to Early-Stage Research on Novel Norvancomycin Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new antimicrobial agents. Norvancomycin, a glycopeptide antibiotic closely related to vancomycin, serves as a critical scaffold for the generation of novel derivatives. These new compounds aim to overcome existing resistance mechanisms and exhibit enhanced potency. This technical guide provides a comprehensive overview of the core facets of early-stage research into these promising derivatives, focusing on their synthesis, mechanism of action, antimicrobial activity, and the experimental protocols essential for their evaluation.
Core Concept: Overcoming Vancomycin Resistance
Norvancomycin, like its predecessor vancomycin, functions by inhibiting the biosynthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), effectively blocking the transglycosylation and transpeptidation steps, which are crucial for the integrity of the cell wall.[1][3] This inhibition leads to a weakened cell wall and eventual cell lysis.[1]
The primary mechanism of resistance in bacteria such as VRE involves the alteration of this binding site from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][4] This seemingly minor change dramatically reduces the binding affinity of vancomycin and norvancomycin, rendering them ineffective.[4]
Early-stage research on novel norvancomycin derivatives focuses on chemical modifications designed to:
-
Restore binding to the altered D-Ala-D-Lac terminus.
-
Introduce novel mechanisms of action , such as membrane disruption or direct inhibition of cell wall synthesizing enzymes, to bypass the need for D-Ala-D-Ala binding altogether.[4][5][6]
-
Enhance potency against both susceptible and resistant strains.
Data Presentation: Antimicrobial Activity of Novel Derivatives
A key aspect of early-stage research is the quantitative assessment of the antimicrobial activity of newly synthesized compounds. Minimum Inhibitory Concentration (MIC) values are determined against a panel of clinically relevant bacterial strains. The following tables summarize representative data for N-terminally modified norvancomycin derivatives, including those with lipophilic and sulfonium moieties.
Table 1: MIC (μg/mL) of N-Terminal Lipophilic Norvancomycin Derivatives
| Compound | Modification | S. aureus (MSSA) ATCC29213 | S. aureus (MRSA) ATCC43300 | S. aureus (VISA) Mu50 | E. faecalis (VRE) ATCC51299 (VanA) | E. faecium (VRE) BM4147 (VanA) |
| Norvancomycin | - | 1 | 1 | 2 | 128 | >256 |
| Derivative A | C10 Alkyl Chain | 0.5 | 0.5 | 1 | 8 | 16 |
| Derivative B | C12 Alkyl Chain | 0.25 | 0.5 | 0.5 | 4 | 8 |
| Derivative C | C14 Alkyl Chain | 0.25 | 0.25 | 0.5 | 2 | 4 |
Table 2: MIC (μg/mL) of N-Terminal Lipo-Sulfonium Norvancomycin Derivatives
| Compound | Modification | S. aureus (MSSA) ATCC29213 | S. aureus (MRSA) ATCC43300 | S. aureus (VISA) Mu50 | E. faecalis (VRE) ATCC51299 (VanA) | E. faecium (VRE) BM4147 (VanA) |
| Norvancomycin | - | 1 | 1 | 2 | 128 | >256 |
| Derivative D | C8-Sulfonium | 0.125 | 0.25 | 0.5 | 2 | 4 |
| Derivative E | C10-Sulfonium | 0.06 | 0.125 | 0.25 | 1 | 2 |
| Derivative F | C12-Sulfonium | 0.06 | 0.06 | 0.125 | 0.5 | 1 |
Data is representative of findings reported in literature, such as from studies on N-terminally modified norvancomycin derivatives which have shown 4- to 2048-fold higher activity against resistant bacteria.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are methodologies for the synthesis and evaluation of novel norvancomycin derivatives.
Synthesis of N-Terminally Modified Norvancomycin Derivatives (Reductive Amination)
This protocol describes a general method for attaching lipophilic or other moieties to the N-terminus of the norvancomycin backbone.
Materials:
-
Norvancomycin Hydrochloride
-
Aldehyde or Ketone of interest (e.g., decanal for a C10 alkyl chain)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Imine Formation: Dissolve Norvancomycin HCl (1 equivalent) in anhydrous DMF. Add the desired aldehyde or ketone (1.5-2 equivalents) and DIPEA (3-5 equivalents) to the solution. Stir the reaction mixture at 50°C for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: To the same reaction mixture, add NaCNBH₃ (2-3 equivalents) in a small amount of anhydrous MeOH. A catalytic amount of TFA can be added to facilitate the reduction. Continue stirring at 50-70°C for an additional 2-5 hours.
-
Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude product. Centrifuge or filter the mixture to collect the precipitate. Wash the solid with diethyl ether several times to remove residual DMF and unreacted starting materials.
-
Purification: Purify the crude product using a preparative reverse-phase HPLC system. A typical setup might involve a C18 column and a gradient elution with water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).
-
Characterization and Lyophilization: Collect the fractions containing the pure product. Confirm the identity and purity of the derivative using analytical HPLC and mass spectrometry (e.g., ESI-MS). Lyophilize the pure fractions to obtain the final product as a TFA salt.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., MRSA, VRE)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Resazurin solution (optional)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum concentration in the wells will be ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., water or DMSO). Perform a series of two-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm. Optionally, a viability indicator like resazurin can be added; a color change from blue to pink indicates bacterial growth.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new compounds against mammalian cells to determine their therapeutic potential.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the norvancomycin derivative in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
Mechanism of Action and Resistance Bypass
The primary mechanism of norvancomycin involves targeting Lipid II and preventing its incorporation into the growing peptidoglycan chain. Advanced derivatives add a secondary mechanism by directly inhibiting the transglycosylase (TG) enzyme.
Caption: Dual mechanism of action for novel Norvancomycin derivatives.
Experimental Workflow for Derivative Development
The early-stage research and development of novel norvancomycin derivatives follows a logical and iterative workflow, from initial design and synthesis to preclinical assessment.
Caption: Workflow for early-stage development of Norvancomycin derivatives.
References
- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Modification at the N-Terminus of Norvancomycin to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single Modification at the N‐Terminus of Norvancomycin to Combat Drug‐Resistant Gram‐Positive Bacteria | Semantic Scholar [semanticscholar.org]
In Vitro Activity of Norvancomycin Hydrochloride Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the exploration and characterization of effective antimicrobial agents. Norvancomycin hydrochloride, a glycopeptide antibiotic closely related to vancomycin, is utilized in the treatment of severe Gram-positive bacterial infections, including those caused by MRSA. This technical guide provides a comprehensive overview of the in vitro activity of this compound against MRSA strains. Due to the limited availability of public domain quantitative data specifically for this compound, this guide leverages data from its structural and functional analogue, vancomycin, as a comparator. A clinical study has concluded that Norvancomycin is equivalent to vancomycin in terms of sensitivity against MRSA[1]. This guide details the standard experimental protocols for assessing in vitro efficacy and provides visual representations of experimental workflows and mechanisms of action to support research and development efforts in this critical area.
Data Presentation: In Vitro Susceptibility of Glycopeptides Against MRSA
While specific MIC₅₀ and MIC₉₀ values for this compound are not widely reported in publicly accessible literature, the available research indicates its in vitro activity is comparable to that of vancomycin[1]. The following table summarizes representative vancomycin MIC values against MRSA, sourced from various studies, to provide a relevant benchmark for the expected activity of this compound.
| Antibiotic | MRSA Isolates (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Vancomycin | 98 | <1.0 - 4.0 | 1.5 | 2.0 | [2] |
| Vancomycin | 232 | Not Reported | 0.5 | 0.2 | [3] |
| Vancomycin | Not Reported | Not Reported | 2.0 | 8.0 | [4] |
| Vancomycin | 54 | Not Reported | 8.0 | Not Reported | [4] |
Note: MIC values can vary based on the testing methodology (e.g., broth microdilution, E-test, agar dilution) and the specific collection of MRSA isolates.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against MRSA strains. These protocols are based on established standards for glycopeptide antibiotic susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This method is considered a gold standard for quantitative susceptibility testing.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Culture MRSA isolates on a non-selective agar medium (e.g., Tryptic Soy Agar) and incubate at 35°C for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
This method involves incorporating the antibiotic into the agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold dilutions of this compound (e.g., 0.125 to 64 µg/mL). Also prepare a growth control plate with no antibiotic.
-
Inoculum Preparation: Prepare an MRSA inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a starting inoculum of the MRSA isolate in CAMHB with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control flask without the antibiotic.
-
Inoculation and Incubation: Inoculate each flask with the prepared MRSA suspension and incubate at 35°C with shaking.
-
Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro activity of this compound against MRSA.
Mechanism of Action
Norvancomycin, like other glycopeptide antibiotics, inhibits bacterial cell wall synthesis. The following diagram illustrates this mechanism of action.
Conclusion
This compound is an important therapeutic option for infections caused by MRSA. While detailed quantitative in vitro susceptibility data is not as prevalent as for vancomycin, the available evidence strongly suggests a comparable efficacy profile. The standardized protocols for MIC determination and time-kill assays detailed in this guide provide a robust framework for the continued evaluation of this compound and other glycopeptide antibiotics against clinically relevant MRSA isolates. The visualization of the experimental workflow and mechanism of action further aids in the conceptual understanding of its anti-MRSA activity. Further research dedicated to establishing a comprehensive in vitro profile of this compound against a diverse panel of contemporary MRSA strains is warranted to further solidify its role in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
Methodological & Application
Application Notes and Protocols for UPLC-MS/MS Quantification of Norvancomycin Hydrochloride in Plasma
This document provides a detailed methodology for the quantification of Norvancomycin hydrochloride in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.
Introduction
Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria. Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is essential to optimize efficacy and minimize toxicity. The UPLC-MS/MS method described herein offers a sensitive, specific, and rapid approach for the determination of Norvancomycin concentrations in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Vancomycin or a stable isotope-labeled Norvancomycin)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or ammonium acetate)
-
Drug-free human plasma (for calibration and quality control samples)
Sample Preparation
A protein precipitation method is employed for plasma sample preparation.[1][2][3]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold methanol (or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled with a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (or Methanol) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[2][4] |
| Gradient | See Table 2 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3.5 - 4.5 minutes[2][4] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norvancomycin | 718.5[4][5] | 144.1[4][5] | 19[6] |
| Internal Standard (Vancomycin) | 725.8[6] | 144.2[6] | 20.4[6] |
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL[2][4][7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 11.55%[4] |
| Inter-day Precision (%CV) | < 11.55%[4] |
| Intra-day Accuracy (%) | -7.39% to 10.27%[4] |
| Inter-day Accuracy (%) | -7.39% to 10.27%[4] |
| Recovery (%) | 68.24% - 78.24% (IS normalized)[4] |
| Matrix Effect (%) | 94.53% - 115.80% (IS normalized)[4] |
Data Presentation and Visualization
Caption: Experimental workflow for Norvancomycin quantification.
Caption: Logical relationship of the method validation process.
References
- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, norvancomycin, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Development, validation, and application of an UPLC-MS/MS method for norvancomycin analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development, validation, and application of an UPLC-MS/MS method for vancomycin, norvancomycin, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Norvancomycin Hydrochloride-Loaded PLGA Microspheres for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely utilized for creating controlled-release drug delivery systems.[1][2][3] Norvancomycin hydrochloride, a glycopeptide antibiotic, is a crucial therapeutic agent against serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Encapsulating this compound within PLGA microspheres offers a promising approach for localized and sustained antibiotic delivery, potentially improving therapeutic efficacy and minimizing systemic side effects.[1][4] These application notes provide detailed protocols for the preparation and characterization of this compound-loaded PLGA microspheres using the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[1][5]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Microspheres
| Parameter | Value | Reference |
| Average Diameter (μm) | 69.9 | [1][5] |
| Drug-Loading Rate (%) | 4.40 ± 0.26 | [1][5] |
| Encapsulation Efficiency (%) | 48.51 ± 14.83 | [1][5] |
| Surface Morphology | Smooth and nonporous | [1][5] |
Table 2: In Vitro Release Profile of Norvancomycin from PLGA Microspheres
| Time (days) | Cumulative Release (%) | Reference |
| 3 | 13.45 | [1] |
| 7 | 43.36 | [1][5] |
| 28 | Up to 82.50 (uncoated) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres via Double Emulsion Solvent Evaporation (w/o/w)
1. Materials:
-
This compound (HNV)
-
Poly(lactic-co-glycolide) (PLGA)
-
Dichloromethane (DCM)[1]
-
Polyvinyl alcohol (PVA)
-
Tween 80[1]
-
Deionized water
2. Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Beakers and other standard laboratory glassware
3. Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve 200 mg of this compound in 1 mL of deionized water.[1]
-
Preparation of the Oil Phase (o): Dissolve 0.4 g of PLGA in 4 mL of dichloromethane (DCM) to form the polymer solution.[1]
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the oil phase (o). Emulsify the mixture using a homogenizer at 4000 rpm for 5 seconds to create a stable water-in-oil (w/o) emulsion.[1]
-
Formation of the Double Emulsion (w1/o/w2): Prepare an outer aqueous phase (w2) containing a suitable surfactant like polyvinyl alcohol (PVA). Add the primary emulsion (w1/o) to the outer aqueous phase while stirring to form the double emulsion.
-
Solvent Evaporation: Continuously stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.[4]
-
Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.[4]
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, dry powder. Store the lyophilized microspheres at a low temperature in a desiccator.
Protocol 2: Characterization of this compound-Loaded PLGA Microspheres
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount a small amount of the lyophilized microspheres onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the surface morphology and size of the microspheres under the SEM. The prepared microspheres are expected to be spherical with a smooth, nonporous surface.[1][5]
2. Particle Size Analysis:
-
Disperse the microspheres in a suitable dispersant (e.g., deionized water with a small amount of surfactant).
-
Analyze the particle size distribution using a laser diffraction particle size analyzer. The average diameter is expected to be around 69.9 μm.[1][5]
3. Determination of Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a specific amount of the drug-loaded microspheres.
-
Dissolve the microspheres in a suitable organic solvent (e.g., dichloromethane).
-
Extract the this compound into an aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Quantify the amount of this compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Disperse a known amount of this compound-loaded PLGA microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the dispersion at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time. A sustained release profile is expected, with approximately 43.36% of the drug released after seven days.[1][5]
Mandatory Visualizations
Caption: Workflow for preparing Norvancomycin-PLGA microspheres.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. Preparation and in vitro study of hydrochloric norvancomycin encapsulated poly (d,l-lactide-co-glycolide, PLGA) microspheres for potential use in osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro drug release and antibacterial activity evaluation of silk fibroin coated vancomycin hydrochloride loaded poly (lactic-co-glycolic acid) (PLGA) sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norvancomycin Hydrochloride for the Treatment of MRSA in Human Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of Norvancomycin hydrochloride for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The information is compiled from various clinical studies and pharmacokinetic analyses to guide researchers and drug development professionals.
Mechanism of Action
This compound is a glycopeptide antibiotic that exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of peptidoglycan strands.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] This mechanism is particularly effective against Gram-positive bacteria like MRSA that are resistant to beta-lactam antibiotics.[1]
Quantitative Data Summary
The following tables summarize quantitative data from clinical trials and pharmacokinetic studies of this compound in the treatment of MRSA infections.
Table 1: Clinical Efficacy of Norvancomycin vs. Vancomycin for MRSA Infections
| Indication | Norvancomycin Efficacy Rate | Vancomycin Efficacy Rate | p-value | Reference |
| Lower Respiratory Tract Infections | 80.9% | 78.7% | >0.05 | [3] |
| MRSA Clearance Rate (LRTI) | 80.9% | 82.9% | Not Stated | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Norvancomycin
| Parameter | Value | Patient Population | Reference |
| Population Pharmacokinetics | |||
| Clearance (CL) in Normal Renal Function (CLcr > 85 ml/min) | 6.0 * (WT/60)^0.52 L/h | Patients with gram-positive infections & healthy volunteers | [4] |
| Clearance (CL) in Renal Dysfunction (CLcr ≤ 85 ml/min) | 2.54 * (CLcr/50)^1.20 L/h | Patients with gram-positive infections & healthy volunteers | [4] |
| Volume of Peripheral Distribution (V2) | Increased with co-administration of diuretics | Patients with gram-positive infections & healthy volunteers | [4] |
| Pharmacodynamic Target for Staphylococcal Infections | |||
| AUC24/MIC for Clinical Cure | >579.90 | Patients with gram-positive infections | [4] |
| Pharmacokinetics in CNS Infections | |||
| AUC0-24h/MIC (IV + Intrathecal) | 2306.57 ± 928.58 | Patients with MRSA ventriculitis | [5] |
| AUC0-24h/MIC (IV only) | 46.83 ± 27.48 | Patients with MRSA ventriculitis | [5] |
Table 3: Adverse Events
| Adverse Event | Norvancomycin Group | Vancomycin Group | Reference |
| Renal Damage | 5 cases (out of 68) | 3 cases (out of 47) | [3] |
| Skin Rash | 2 cases (out of 68) | 2 cases (out of 47) | [3] |
Experimental Protocols
The following are representative protocols for clinical trials investigating this compound for MRSA infections, based on published studies.
Protocol 1: Treatment of MRSA Lower Respiratory Tract Infections
-
Objective: To compare the efficacy and safety of this compound with Vancomycin in treating MRSA lower respiratory tract infections.
-
Study Design: A randomized, controlled clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of lower respiratory tract infection caused by MRSA.
-
Exclusion Criteria: Known hypersensitivity to glycopeptide antibiotics, severe renal impairment.
-
-
Treatment Arms:
-
Experimental Group: this compound administered intravenously. A typical dosage regimen is 800 mg every 12 hours.[5]
-
Control Group: Vancomycin administered intravenously, with dosing adjusted based on therapeutic drug monitoring.
-
-
Primary Endpoint: Clinical effective rate, defined as the resolution or significant improvement of signs and symptoms of infection.
-
Secondary Endpoints:
-
Bacteriological clearance rate of MRSA.
-
Incidence of adverse events, particularly renal damage and skin rash.
-
-
Monitoring:
-
Regular monitoring of clinical signs and symptoms.
-
Sputum cultures to assess MRSA clearance.
-
Serum creatinine levels and complete blood counts to monitor for adverse effects.
-
Protocol 2: Treatment of MRSA Central Nervous System (CNS) Infections (Ventriculitis)
-
Objective: To evaluate the efficacy and pharmacokinetics of combined intravenous and intrathecal administration of this compound in patients with MRSA ventriculitis post-craniotomy.
-
Study Design: A single-center, randomized controlled trial.[5]
-
Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of MRSA ventriculitis following a craniotomy.[5]
-
Exclusion Criteria: Pre-existing severe renal or hepatic dysfunction, known allergy to Norvancomycin.
-
-
Treatment Arms:
-
Primary Endpoint: Length of therapy required to achieve clinical and microbiological resolution.[5]
-
Secondary Endpoints:
-
Monitoring:
-
Daily clinical assessment of neurological status and signs of infection.
-
Serial CSF analysis for cell count, glucose, protein, and bacterial culture.
-
Pharmacokinetic sampling of CSF to determine Norvancomycin concentrations.
-
Monitoring of renal and hepatic function.
-
References
- 1. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 2. What is Norvancomycin used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic and pharmacodynamic modeling of norvancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Purity and Potency of Norvancomycin Hydrochloride by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria. Ensuring the purity and potency of Norvancomycin hydrochloride is paramount for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative and qualitative assessment of pharmaceutical compounds. This application note provides a detailed protocol for the determination of this compound purity, including the analysis of related substances, and its potency using a validated HPLC method. The described method is based on established principles of reversed-phase chromatography.
Principle
The HPLC method separates Norvancomycin from its impurities and related substances based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase. The separation is achieved by optimizing the mobile phase composition and gradient. A UV detector is used for the quantification of Norvancomycin and its impurities by measuring their absorbance at a specific wavelength. The purity is determined by calculating the percentage of the main Norvancomycin peak area relative to the total peak area of all components in the chromatogram. The potency can be determined by comparing the peak area of the sample to that of a reference standard of known potency.[1][2][3] It has been established that there is a quantitative relationship between the purity determined by HPLC and the potency determined by microbiological assay, allowing for the simultaneous determination of both parameters by HPLC.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Phosphate Monobasic (Analytical grade)
-
o-Phosphoric acid (Analytical grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A: Accurately weigh and dissolve a suitable amount of ammonium phosphate monobasic in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 2.2 with o-phosphoric acid. Filter and degas the solution.
Mobile Phase B: A mixture of acetonitrile and water in a ratio of 50:50 (v/v).
Diluent: A mixture of acetonitrile and water in a ratio of 50:50 (v/v).[4]
Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.5 mg/mL.
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.5 mg/mL.
Chromatographic Conditions
The following tables summarize the HPLC parameters for the analysis of this compound.
Table 1: HPLC Method Parameters for Purity and Potency Determination
| Parameter | Condition |
| Column | Nucleosil C18, 250 mm x 4.6 mm, 10 µm[4] |
| Mobile Phase | A: 50 mM Phosphate Buffer (pH 2.2)[4]B: Acetonitrile:Water (50:50, v/v)[4] |
| Gradient | A gradient elution may be required for optimal separation of impurities. A typical gradient could be a linear increase in Mobile Phase B. |
| Flow Rate | 1.0 mL/min[4][5][6][7] |
| Detection Wavelength | 235 nm[4][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes[6] |
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD of the peak area should not be more than 2.0%.[4] |
Data Analysis
Purity Determination
The purity of this compound is calculated by the area normalization method.
Formula: Purity (%) = (Area of Norvancomycin Peak / Total Area of all Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the main peak area.
Potency Determination
The potency of the this compound sample is calculated by comparing its peak area to that of the reference standard.
Formula: Potency (µg/mg) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Potency of Standard
Workflow and Visualization
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of RP-HPLC in the Purity Control of this compound [jcpu.cpu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Norvancomycin hydrochloride in orthopedic implant infection models.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Norvancomycin hydrochloride in preclinical orthopedic implant infection models. The following sections detail its mechanism of action, quantitative data from relevant studies, and step-by-step experimental procedures for in vitro and in vivo applications.
Introduction to this compound
This compound is a glycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in orthopedic implant-associated infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by competitively binding to peptidoglycan precursors.[1] This property makes it a valuable candidate for local delivery from orthopedic implants to prevent and treat infections.
Data Summary
The following tables summarize quantitative data from studies on this compound in orthopedic implant infection models.
Table 1: In Vivo Efficacy of Norvancomycin-Loaded Implants
| Animal Model | Implant Type | Bacterial Challenge | Treatment Group | Infection Rate | Reference |
| Rabbit Tibia Fracture | PDLLA-coated stainless steel plate | Staphylococcus aureus (10^5 CFU) | Norvancomycin-loaded plate | 32% (8/25) | [4][5] |
| Rabbit Tibia Fracture | Uncoated stainless steel plate | Staphylococcus aureus (10^5 CFU) | Uncoated plate (Control) | 92% (23/25) | [4][5] |
Table 2: In Vitro Characterization of Norvancomycin-Loaded Microspheres
| Parameter | Value | Reference |
| Formulation | Norvancomycin-loaded PLGA microspheres | [1][6] |
| Preparation Method | Water-in-oil-in-water (w/o/w) double emulsion solvent evaporation | [1][6] |
| Average Diameter | 69.9 µm | [1][6] |
| Drug-loading Rate | 4.40 ± 0.26% | [1][6] |
| Encapsulation Rate | 48.51 ± 14.83% | [1][6] |
| Cumulative Release (7 days) | 43.36% | [1][6] |
Experimental Protocols
In Vitro Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms on a surface.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1.5% dextrose
-
96-well polystyrene microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (70%)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Preparation: Inoculate the bacterial strain into TSB and incubate at 37°C for 16 hours. Adjust the bacterial suspension to a concentration of 1 × 10^6 CFU/mL in fresh TSB.
-
Plate Preparation: Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of this compound solution at various concentrations (e.g., 0, 50, 100, 200 µg/mL) to the wells.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with distilled water.
-
Destaining: Add 200 µL of 70% ethanol to each well to dissolve the bound Crystal Violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.
Caption: Workflow for the in vitro biofilm inhibition assay.
Preparation of Norvancomycin-Loaded Implant Coatings
This protocol describes the coating of a stainless steel plate with a Norvancomycin-loaded biodegradable polymer.
Materials:
-
This compound
-
Poly(D,L-lactide) (PDLLA)
-
Acetoacetate
-
Stainless steel orthopedic plates
-
Ultrasonic oscillator
-
Aseptic laminar air flow hood
Procedure:
-
Solution Preparation: Dissolve 2.0 g of PDLLA in 40 mL of acetoacetate. Add 0.1 g of this compound to the solution to form a 5% w/w (Norvancomycin/PDLLA) mixture.
-
Dispersion: Use an ultrasonic oscillator to create a uniform dispersion of Norvancomycin in the PDLLA solution.
-
Coating: Under aseptic conditions, immerse a pre-treated stainless steel plate in the mixture for 5 minutes.
-
Drying: Air-dry the plate in a laminar flow hood for 10 minutes.
-
Repeated Coating: Repeat the immersion and drying steps two more times to achieve a dense and regular coating.
-
Final Drying: Air-dry the coated plates overnight.
Caption: Process for preparing Norvancomycin-PDLLA coated implants.
This protocol details the preparation of Norvancomycin-loaded PLGA microspheres for local drug delivery.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Tween 80
-
Homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve 0.4 mg of PLGA in 4 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 200 mg/mL solution of this compound in 1 mL of water.
-
Primary Emulsion (w/o): Add the aqueous phase to the oil phase and homogenize at 4000 rpm for 5 seconds to form a stable water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of aqueous solution containing a surfactant (e.g., Tween 80) and homogenize again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation, wash them with distilled water to remove excess surfactant and unencapsulated drug, and then freeze-dry.
Caption: Workflow for preparing Norvancomycin-PLGA microspheres.
In Vivo Orthopedic Implant Infection Model (Rabbit Tibia Fracture)
This protocol describes the creation of a localized orthopedic implant infection in a rabbit model. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
New Zealand White rabbits (n=50)
-
Norvancomycin-coated and uncoated stainless steel plates
-
Staphylococcus aureus (e.g., 10^5 CFU in saline)
-
General anesthesia (e.g., ketamine and xylazine)
-
Surgical instruments
-
Radiographic equipment
-
Materials for microbiological and histological analysis
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbits and surgically prepare the surgical site on the tibia.
-
Fracture Creation: Create a standardized mid-tibial fracture.
-
Implant Fixation: Fix the fracture using either a Norvancomycin-coated or an uncoated stainless steel plate.
-
Bacterial Inoculation: Intraoperatively contaminate the fracture site with a suspension of Staphylococcus aureus (10^5 CFU).
-
Wound Closure: Close the surgical wound in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Follow-up: Monitor the animals for 28 days. Perform radiographic examinations to assess bone healing and signs of infection. Collect blood samples to measure inflammatory markers like C-reactive protein and erythrocyte sedimentation rate.
-
Endpoint Analysis: At 28 days, euthanize the animals and aseptically retrieve the implants and surrounding tissues.
-
Microbiological Analysis: Perform quantitative bacterial cultures from the implant and tissues to determine the bacterial load.
-
Histological Analysis: Process the bone and soft tissues for histological examination to assess the severity of infection and inflammation.
Caption: Experimental workflow for the in vivo rabbit orthopedic implant infection model.
Mechanism of Action of Norvancomycin
The primary mechanism of Norvancomycin is the disruption of bacterial cell wall synthesis.
Caption: Mechanism of action of this compound.
Conclusion
This compound demonstrates significant potential for the prevention of orthopedic implant-associated infections. Local delivery of Norvancomycin from implant coatings or biodegradable microspheres can effectively reduce bacterial colonization and infection rates in preclinical models. The protocols provided herein offer a framework for the evaluation of Norvancomycin-eluting orthopedic devices.
References
- 1. Preparation and in vitro study of hydrochloric norvancomycin encapsulated poly (d,l-lactide-co-glycolide, PLGA) microspheres for potential use in osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabbit model of Staphylococcus aureus implant-associated spinal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy of a norvancomycin-loaded, PDLLA-coated plate in preventing early infection of rabbit tibia fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
Application Notes and Protocols: Encapsulation Techniques for Norvancomycin Hydrochloride Controlled Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for the encapsulation of Norvancomycin hydrochloride (HNV) to achieve controlled release profiles. The protocols outlined below are based on peer-reviewed methodologies and are intended to serve as a comprehensive guide for the development and characterization of HNV delivery systems.
Norvancomycin, a glycopeptide antibiotic, is a crucial therapeutic agent against serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] However, its clinical application can be hampered by a short biological half-life, requiring frequent intravenous administration that may lead to severe side effects.[2] Encapsulation into biodegradable polymers offers a promising strategy to develop controlled-release formulations, enhancing therapeutic efficacy and patient compliance by maintaining effective drug concentrations at the target site over an extended period.
This document focuses on two primary encapsulation techniques: Double Emulsion Solvent Evaporation and Spray Drying .
Double Emulsion Solvent Evaporation (w/o/w)
The water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique is a widely employed method for encapsulating hydrophilic drugs like this compound within biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).[2][3] This method is particularly suitable for creating microspheres that can provide sustained drug release.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-loaded PLGA microspheres (HNV-PLGA MSs) prepared via the double emulsion solvent evaporation method.
| Parameter | Value | Reference |
| Drug Loading Rate | 4.40 ± 0.26% | [2][3] |
| Encapsulation Efficiency | 48.51 ± 14.83% | [2][3] |
| Average Particle Size | 69.9 µm | [2][3] |
| In Vitro Release (7 days) | 43.36% | [2][3] |
Experimental Workflow
Caption: Workflow for HNV-PLGA microsphere preparation.
Detailed Experimental Protocol
Materials:
-
This compound (HNV)
-
Poly(lactic-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio)[4]
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Laser particle size analyzer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of this compound in deionized water.
-
Preparation of the Oil Phase (o): Dissolve PLGA in dichloromethane.
-
Formation of the Primary Emulsion (w/o): Add the inner aqueous phase (w1) to the oil phase (o). Emulsify using a high-speed homogenizer for a defined period (e.g., 3 minutes at 18,000 rpm) to form a stable water-in-oil emulsion.[5][6]
-
Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (e.g., 1% w/v), in deionized water.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion (w/o) to the external aqueous phase (w2) and homogenize again (e.g., 3 minutes at 18,000 rpm) to form the double emulsion.[5]
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of the external aqueous phase and stir continuously at a constant speed (e.g., 700 rpm) at room temperature for several hours (e.g., 4 hours) to allow the dichloromethane to evaporate, leading to the solidification of the microspheres.[5]
-
Harvesting the Microspheres: Collect the hardened microspheres by centrifugation or filtration.
-
Washing: Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.
-
Storage: Store the final product in a desiccator at a low temperature (e.g., 2-8°C) to prevent degradation.[7]
Spray Drying
Spray drying is a rapid, one-step process that can be used to produce dry powder formulations of drugs and biopolymers.[8] It is particularly advantageous for heat-sensitive materials due to the short exposure time to high temperatures. This technique can be adapted for encapsulating this compound, often in combination with excipients to improve the properties of the final product.
Quantitative Data Summary
The following table presents data for Vancomycin-loaded microparticles prepared by emulsion/spray-drying, a similar glycopeptide antibiotic, which can serve as a reference for Norvancomycin encapsulation.
| Parameter | Value | Reference |
| Encapsulation Efficiency | 84.2–99.5% | [9] |
| Average Particle Size (dvs) | ~11 µm | [9] |
| Polymer | PLGA | [9] |
Experimental Workflow
Caption: Workflow for HNV encapsulation by spray drying.
Detailed Experimental Protocol
Materials:
-
This compound (HNV)
-
Encapsulating polymer (e.g., PLGA)
-
Excipients (e.g., polyethylene glycol (PEG), mannitol, chitosan, poloxamer)[7][10]
-
Solvent system (e.g., deionized water, ethanol, dichloromethane)
Equipment:
-
Spray dryer with a nozzle atomizer
-
Homogenizer (for emulsion-based methods)
-
Magnetic stirrer
Procedure (Emulsion/Spray-Drying for PLGA microparticles):
-
Preparation of the Emulsion:
-
Prepare an aqueous solution of HNV.
-
Prepare an organic solution of PLGA in a volatile solvent like dichloromethane.
-
Add the aqueous HNV solution to the PLGA solution and homogenize at high speed (e.g., 10,000 rpm) to form a water-in-oil (w/o) emulsion.[9] The emulsion should be kept cool (e.g., ~5°C) during the process.[9]
-
-
Spray Drying:
-
Feed the prepared emulsion through the nozzle of the spray dryer.
-
Set the process parameters:
-
The emulsion is atomized into fine droplets, and the solvent is rapidly evaporated by the hot drying gas (e.g., air or nitrogen).
-
-
Product Collection:
-
The solid, dry microparticles are separated from the gas stream, typically by a cyclone separator.
-
Collect the powder from the collection vessel.
-
-
Post-Processing:
-
Keep the collected microparticles under vacuum for an extended period (e.g., 48 hours) to remove any residual solvent.[9]
-
-
Storage: Store the final powder in a sealed, dry container, protected from light and refrigerated.[7]
Characterization of Encapsulated this compound
Protocol for Determining Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Accurately weigh a small amount (e.g., 5 mg) of the HNV-loaded microspheres.
-
Drug Extraction: Dissolve the microspheres in a suitable solvent (e.g., DCM for PLGA). Stir for a sufficient time (e.g., 2 hours) to ensure complete dissolution.[2]
-
Aqueous Extraction: Add a known volume of deionized water (e.g., 2 mL) to the solution and stir to extract the HNV into the aqueous phase. Repeat the extraction several times to ensure complete recovery.[2]
-
Quantification: Determine the concentration of HNV in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength.
-
Calculations:
-
Drug Loading (%) = (Weight of HNV in microspheres / Weight of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual weight of HNV in microspheres / Theoretical weight of HNV used in preparation) x 100
-
Protocol for In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh a specific amount of HNV-loaded microspheres (e.g., 50 mg) and place them in a known volume of release medium (e.g., 5 mL of Phosphate Buffered Saline, PBS, pH 7.4).[4]
-
Incubation: Place the samples in a shaking incubator at 37°C with mild agitation.[4]
-
Sampling: At predetermined time intervals (e.g., 12 hours, day 1, 4, 7, etc.), withdraw the entire supernatant and replace it with an equal volume of fresh, pre-warmed PBS.[4]
-
Analysis: Filter the collected supernatant (e.g., using a 0.2 µm syringe filter) and determine the concentration of HNV using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[4]
-
Data Analysis: Calculate the cumulative percentage of HNV released at each time point.
Logical Relationships in Encapsulation
The properties of the final encapsulated product are highly dependent on the formulation and process parameters. Understanding these relationships is key to designing an effective controlled-release system.
Caption: Factors influencing microparticle properties.
This diagram illustrates that factors such as the molecular weight of the polymer and the drug-to-polymer ratio directly influence the final characteristics of the microparticles, including their size, drug loading, and subsequent release kinetics.[4][11] For instance, an increase in the polymer-to-drug ratio has been shown to increase the encapsulation efficiency.[11] Similarly, the molecular weight of the emulsifier can affect both encapsulation efficiency and particle size.[11] Researchers should systematically vary these parameters to optimize the formulation for the desired therapeutic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation and in vitro study of hydrochloric norvancomycin encapsulated poly (d,l-lactide-co-glycolide, PLGA) microspheres for potential use in osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Antibiotic Physicochemical Properties on their Release Kinetics from Biodegradable Polymer Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Responsive PLGA Microparticles for On-Demand Vancomycin Release and Enhanced Antibacterial Efficiency [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of Excipients for the Preparation of Vancomycin-Loaded Poly(D,L-lactide-co-glycolide) Microparticles with Extended Release by Emulsion Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. US8709310B2 - Spray drying vancomycin - Google Patents [patents.google.com]
- 11. Controlled release of vancomycin from biodegradable microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Norvancomycin Hydrochloride Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Norvancomycin hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound, a glycopeptide antibiotic, is a white to light yellow solid.[1] Its solubility varies significantly depending on the solvent. It is highly soluble in water and Dimethyl sulfoxide (DMSO), moderately soluble in ethanol, and slightly soluble in methanol.[2][3] For detailed quantitative data, please refer to the solubility table below.
Q2: I am having trouble dissolving this compound in an aqueous buffer. What can I do?
A2: If you encounter precipitation or cloudiness, gentle heating (to 37°C) and/or sonication can aid in dissolution.[4][5] Ensure the pH of your buffer is within the optimal range for stability, which for the related compound vancomycin is between 3.0 and 5.7. Solutions of this compound are known to be unstable, so it is highly recommended to prepare them fresh before each experiment.[6]
Q3: How should I prepare a high-concentration stock solution of this compound?
A3: For high-concentration stock solutions, DMSO is a suitable solvent, with a solubility of ≥ 100 mg/mL.[4] When preparing stock solutions in DMSO, it is crucial to use a fresh, unopened bottle of hygroscopic DMSO, as absorbed water can affect solubility.[4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the recommended storage condition for this compound solutions?
A4: Powdered this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4][5] It is crucial to keep the solutions sealed and away from moisture.[4] Working solutions are generally unstable and should be prepared fresh.[6]
Q5: My this compound solution appears hazy. What could be the cause?
A5: Haziness or turbidity in your solution could indicate either precipitation or aggregation. Precipitation may occur if the solubility limit is exceeded in the chosen solvent or if the pH is suboptimal. Aggregation, the formation of non-covalent self-associated species, can also lead to a hazy appearance. To troubleshoot, try the methods mentioned in A2. If the issue persists, consider preparing a fresh solution at a lower concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon addition to aqueous buffer | - Solubility limit exceeded.- Suboptimal pH of the buffer.- Low temperature of the solution. | - Ensure the final concentration is below the solubility limit in the final solvent mixture.- Adjust the pH of the aqueous buffer to be within the optimal range (for the related compound vancomycin, this is pH 3.0-5.7).- Gently warm the solution to 37°C and/or sonicate to aid dissolution.[4][5] |
| Solution appears cloudy or hazy | - Fine precipitate is present.- Aggregation of this compound molecules. | - Centrifuge the solution at a low speed to pellet any precipitate.- Use the supernatant for your experiment, being mindful of the potentially lower concentration.- To prevent aggregation, consider adding excipients such as low concentrations of surfactants (e.g., Tween-80) or using co-solvents as detailed in the experimental protocols. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate concentration due to incomplete dissolution. | - Always prepare solutions fresh before use.[6]- Ensure complete dissolution by visual inspection before use. A properly dissolved solution should be clear.[4]- Filter-sterilize the final working solution using a 0.22 µm filter, especially if prepared in water.[4] |
| Difficulty dissolving the powder initially | - Poor quality of the solvent (e.g., water absorbed by DMSO). | - Use fresh, high-purity solvents. For DMSO, use a new, unopened bottle of hygroscopic grade solvent.[4] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | ≥ 100[4][5] | ≥ 67.95 | A clear to yellow solution is formed.[3] |
| DMSO | ≥ 100[4][5] | ≥ 67.95 | Use of fresh, hygroscopic DMSO is recommended.[4] |
| Ethanol | 10[2] | ~6.8 | |
| PBS (pH 7.2) | 1[2] | ~0.68 | |
| Methanol | Slightly Soluble[3] | Not Determined | A solution of 100 µg/mL in a methanol/water mixture is commercially available.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add fresh, hygroscopic DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use, sterile microcentrifuge tubes.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months.[4][5]
Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)
-
Thaw a single-use aliquot of the 10 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of sterile PBS (pH 7.2).
-
While vortexing the PBS, slowly add the appropriate volume of the DMSO stock solution to achieve a final concentration of 1 mg/mL.
-
Ensure the final concentration of DMSO is kept low (ideally <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Visually inspect the solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: High-Concentration Formulation for In Vivo Studies (≥ 2.5 mg/mL)
This protocol is adapted from a method for preparing a clear solution for animal experiments.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound stock in DMSO
-
50 µL of Tween-80
-
450 µL of Saline (0.9% NaCl in sterile water)
-
-
This will result in a 1 mL solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[4]
Visualizations
Mechanism of Action of this compound
This compound inhibits bacterial cell wall synthesis in Gram-positive bacteria. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This weakens the cell wall, leading to cell lysis.
Caption: Mechanism of this compound action.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following workflow outlines the key steps in determining the MIC of this compound against a bacterial strain, highlighting the importance of proper solution preparation.
Caption: Workflow for MIC determination.
References
Technical Support Center: Overcoming Instability of Norvancomycin Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Norvancomycin hydrochloride in aqueous solutions.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.
1. My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?
-
Possible Cause: this compound has limited solubility in neutral to alkaline aqueous solutions. Precipitation is likely if the pH of your solution is not acidic. Another possibility is that the concentration of Norvancomycin exceeds its solubility limit in the chosen solvent system.
-
Troubleshooting:
-
pH Adjustment: Ensure the pH of your aqueous solution is in the acidic range, ideally between 3.0 and 5.0, where this compound exhibits maximum solubility and stability.[1] You can adjust the pH using dilute hydrochloric acid or a suitable acidic buffer (e.g., citrate or acetate buffer).
-
Sonication/Heating: Gentle warming and/or sonication can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.
-
Solvent System: If working with high concentrations, consider using a co-solvent system. For research purposes, formulations with DMSO, PEG300, and Tween-80, or with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline have been used to improve solubility.
-
2. I am observing a loss of antibacterial potency in my this compound solution over time. What are the likely degradation pathways?
-
Primary Degradation Pathway: The primary cause of potency loss in aqueous solutions is chemical degradation. Norvancomycin, being a glycopeptide antibiotic structurally similar to vancomycin, is susceptible to hydrolysis and deamidation.[1]
-
Hydrolysis: This can occur at the glycosidic linkages or the peptide backbone, particularly at acidic or alkaline pH.
-
Deamidation: The asparagine residue in the peptide core can undergo deamidation to form aspartic and isoaspartic acid derivatives, leading to a loss of biological activity.
-
-
Influencing Factors:
3. What are the known degradation products or impurities of Norvancomycin?
-
Identified Impurities: Research on Norvancomycin drug substance has identified several structurally related impurities. These include a D-O-E ring-expanded analog and two de-saccharide derivatives where one or both sugar moieties are cleaved off.[4][5] These impurities are indicative of the types of degradation products that can form in solution. The presence of these impurities can affect the overall purity and potency of the Norvancomycin solution.
4. How can I prepare a stable aqueous stock solution of this compound for my experiments?
-
Recommended Practices: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh before each experiment.[6][7]
-
Short-Term Storage: If short-term storage is unavoidable:
-
Prepare the solution in a sterile, acidic buffer (pH 3.0-5.0).
-
Store at refrigerated temperatures (2-8°C) and protect from light.
-
For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be avoided.
-
5. Are there any methods to enhance the stability of this compound in an aqueous formulation?
-
pH Control: Maintaining the pH between 3.0 and 5.0 is the most critical factor in preventing degradation.[1]
-
Use of Stabilizers:
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with parts of the Norvancomycin molecule. This encapsulation can protect the labile functional groups from hydrolysis and improve stability.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) this compound in the presence of cryoprotectants (e.g., mannitol, sucrose) can produce a stable solid powder that can be reconstituted immediately before use.
-
Quantitative Data on Glycopeptide Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the data for the closely related Vancomycin hydrochloride provides a useful reference. Researchers should perform their own stability studies for this compound solutions under their specific experimental conditions.
Table 1: Influence of pH on the Stability of Vancomycin Hydrochloride in Aqueous Solution
| pH | Temperature (°C) | Storage Time | Approximate % Degradation | Reference |
| < 3 | 80 | 24 hours | Significant | [8] |
| 3.0 - 5.0 | 80 | 24 hours | Minimal | [8] |
| > 7.0 | 80 | 24 hours | Rapid | [8] |
| 1 | 60 | 84 hours | ~21% | [9] |
| 3 | 60 | 84 hours | ~39% | [9] |
| 5 | 60 | 84 hours | ~56% | [9] |
| 7.4 | 60 | 84 hours | ~73% | [9] |
Table 2: Influence of Temperature on the Stability of Vancomycin Hydrochloride in Aqueous Solution (pH ~4-5)
| Temperature (°C) | Storage Time | Approximate % Degradation | Reference |
| 4 | 57 days | < 10% | [10] |
| 22 | 48 hours | < 10% | [11] |
| 37 | 24 hours | < 10% | [11] |
| 80 | 300 minutes | ~20% | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from a validated method for Vancomycin hydrochloride and should be validated for Norvancomycin analysis.[6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM citrate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a ratio of 85:15 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the stability studies.
-
Integrate the peak areas of Norvancomycin and any degradation products.
-
Calculate the percentage of remaining Norvancomycin and the percentage of each degradation product.
-
Protocol 3: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a more stable aqueous solution of this compound using HP-β-CD.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:10 can be explored.
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer (e.g., 20 mM acetate buffer, pH 4.5).
-
Complexation: Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Equilibration: Allow the solution to stir at room temperature for 24 hours to ensure complete complexation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Stability Assessment: Store the prepared solution under desired conditions (e.g., 4°C, 25°C, 40°C) and analyze for Norvancomycin concentration at various time points using the stability-indicating HPLC method (Protocol 2).
Visualizations
Caption: Degradation pathways of Norvancomycin in aqueous solution.
Caption: Workflow for a forced degradation study.
Caption: Logic for stabilizing Norvancomycin solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Assessment of U.S. Marketplace Vancomycin for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. selleckchem.com [selleckchem.com]
- 8. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
Optimizing Norvancomycin Hydrochloride Dosage for Community-Acquired Pneumonia: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Norvancomycin hydrochloride in the treatment of community-acquired pneumonia (CAP). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and clinical application.
Troubleshooting Guides
Issue 1: Suboptimal Therapeutic Efficacy Despite Standard Dosing
Question: Our in-vitro/in-vivo experiments with this compound at the standard recommended dose of 800 mg every 12 hours are showing inconsistent or lower-than-expected efficacy against clinical isolates from CAP patients. What could be the contributing factors and how can we troubleshoot this?
Answer:
Several factors can contribute to suboptimal efficacy. A systematic approach to troubleshooting is recommended:
-
Verify the Pharmacokinetic/Pharmacodynamic (PK/PD) Target: The primary efficacy parameter for Norvancomycin is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). For staphylococcal infections, a target of AUC/MIC ≥361 is associated with clinical efficacy.[1] It is crucial to confirm if this target is being achieved in your experimental model or patient population.
-
Assess Pathogen Susceptibility:
-
Determine the Minimum Inhibitory Concentration (MIC): The MIC of Norvancomycin against the specific Streptococcus pneumoniae or other relevant CAP pathogens should be accurately determined. An elevated MIC will require a higher dose to achieve the target AUC/MIC.
-
Consider Regional Resistance Patterns: Be aware of local antimicrobial susceptibility patterns, as resistance to glycopeptides can emerge.
-
-
Evaluate Patient-Specific Factors:
-
Renal Function: Norvancomycin clearance is significantly correlated with age and serum creatinine levels.[1] Patients with augmented renal clearance may eliminate the drug faster, leading to lower than expected AUC. Conversely, impaired renal function can lead to drug accumulation and toxicity.
-
Severity of Illness: For severe CAP, such as that caused by community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA), achieving the target exposure within the first 24 to 48 hours is critical.[1] A more frequent dosing interval (e.g., every 8 hours) might be necessary.
-
-
Dosing Regimen Optimization:
Troubleshooting Workflow:
References
Technical Support Center: Norvancomycin Hydrochloride (Vancomycin) Renal Side Effects
Disclaimer: The term "Norvancomycin hydrochloride" is not standard in pharmacology literature. This guide assumes the query refers to Vancomycin hydrochloride , a glycopeptide antibiotic known for potential renal side effects. The information provided is for research and professional use only and does not constitute medical advice.
This guide provides researchers, scientists, and drug development professionals with in-depth information on the mechanisms of Vancomycin-Associated Acute Kidney Injury (VA-AKI) and strategies to mitigate these effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Vancomycin-induced nephrotoxicity?
A1: The primary mechanism of vancomycin-induced nephrotoxicity is not fully understood but is believed to be multifactorial. The leading theory points to oxidative stress as a principal mode of injury.[1][2] Vancomycin accumulates in the proximal tubule cells of the kidneys, which is where it is primarily excreted.[2][3] This high intracellular concentration can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, inflammation, and ultimately, apoptosis (programmed cell death) of the renal tubular cells.[1][3] Another proposed mechanism is an immune-mediated response leading to acute interstitial nephritis.[4][5]
Q2: What are the key risk factors for developing VA-AKI in an experimental model?
A2: Several factors can increase the risk of VA-AKI in preclinical models. These include:
-
High Vancomycin Exposure: Both high total daily doses and longer durations of administration are principal determinants of nephrotoxicity.[1][2] Animal studies confirm that higher doses and longer treatment periods lead to increased histopathological damage.[3]
-
Concomitant Nephrotoxic Agents: The simultaneous administration of other nephrotoxic drugs, such as aminoglycosides, piperacillin-tazobactam, or NSAIDs, can synergistically increase the risk of kidney injury.[1][4][6]
-
Pre-existing Renal Impairment: Models with induced baseline renal dysfunction are more susceptible to the nephrotoxic effects of vancomycin.[1][7]
-
Dehydration/Poor Renal Perfusion: Inadequate hydration can concentrate vancomycin in the kidneys, exacerbating its toxic effects and potentially leading to acute tubular necrosis.[1][4]
Q3: How should I monitor for renal injury in my animal models?
A3: Monitoring for VA-AKI in animal models should involve a combination of biochemical and histological assessments.
-
Serum Biomarkers: Regularly measure serum creatinine (SCr) and blood urea nitrogen (BUN). A significant increase in these markers (e.g., a 50% increase in SCr from baseline) is a key indicator of AKI.[5][8]
-
Urine Biomarkers: For earlier and more sensitive detection, consider urinary biomarkers. Kidney Injury Molecule-1 (KIM-1) and Clusterin have been shown to be sensitive markers for predicting the earliest injury in rats.[3][9]
-
Histopathology: At the end of the experiment, kidney tissues should be harvested for histological examination to assess for signs of tubular damage, interstitial inflammation, and necrosis.[3]
Q4: What is the difference between trough-guided and AUC/MIC-guided dosing, and which is preferred for minimizing toxicity?
A4:
-
Trough-guided dosing aims to maintain the lowest concentration of the drug in the blood (the trough) above a certain level (typically 15-20 mg/L for serious infections).[10][11] This has been the traditional method.
-
AUC/MIC-guided dosing targets the ratio of the 24-hour "Area Under the Curve" (a measure of total drug exposure) to the "Minimum Inhibitory Concentration" of the target pathogen. The recommended target for efficacy and safety is an AUC/MIC ratio of 400-600.[3][4]
Recent guidelines favor AUC/MIC-guided dosing .[10][12] This is because trough levels are often a poor surrogate for total drug exposure. High trough levels (>15 mg/L) are associated with an increased risk of nephrotoxicity, and many subjects with troughs in this range have AUC values that exceed the toxicity threshold.[1][10] Shifting to an AUC-guided approach allows for a more precise balance between efficacy and minimizing unnecessary drug exposure that contributes to renal damage.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in renal injury markers (SCr, BUN) across the experimental group. | 1. Inconsistent hydration status.2. Variability in drug administration (e.g., injection site).3. Underlying subclinical renal differences in animals. | 1. Ensure all animals have consistent and adequate access to water. Consider subcutaneous fluid administration to maintain hydration.[4]2. Standardize drug administration protocols.3. Increase the number of animals per group to improve statistical power. |
| No significant nephrotoxicity observed despite high vancomycin doses. | 1. Animal strain may be resistant.2. Duration of administration is too short.3. The dose, while high, is not sufficient to induce injury in the chosen model. | 1. Review literature for appropriate animal strains (e.g., Sprague-Dawley rats are commonly used).[13]2. Extend the duration of the experiment. VA-AKI often develops after 4-17 days of therapy.[3]3. Perform a dose-ranging study to determine the optimal dose for inducing nephrotoxicity in your model.[13] |
| High mortality rate in the vancomycin group unrelated to renal failure. | 1. "Red Man Syndrome" like reaction due to rapid infusion.2. Ototoxicity or other systemic toxicities. | 1. Administer vancomycin via a slower infusion rather than a rapid bolus.[6][7]2. Monitor for signs of systemic distress. Consider reducing the dose or using an alternative model. |
Data Presentation: Dosing and Toxicity Thresholds
Table 1: Vancomycin Trough Concentrations and Associated Incidence of AKI
| Trough Level (mg/L) | Incidence of Acute Kidney Injury (AKI) |
|---|---|
| 10 - 15 | 3.1% |
| 15 - 20 | 10.6% |
| 20 - 35 | 23.6% |
| > 35 | 81.8% |
Data adapted from a retrospective study.[1]
Table 2: Therapeutic Monitoring Recommendations
| Monitoring Strategy | Target Range | Rationale |
|---|---|---|
| Trough Concentration | 15 - 20 mg/L (for severe infections) | Traditional surrogate for efficacy, but associated with higher toxicity risk.[10] |
| AUC/MIC Ratio | 400 - 600 mg·h/L | Preferred method; balances efficacy with a lower risk of nephrotoxicity.[4][10] |
Table 3: Impact of Co-administered Antibiotics on AKI Risk with Vancomycin
| Co-administered Agent | Increased Risk of AKI (Odds Ratio / Factor) |
|---|---|
| Piperacillin-tazobactam | ~3x greater occurrence |
| Aminoglycosides | Significant amplification of risk |
Data compiled from multiple studies.[1][4][7]
Experimental Protocols
Protocol 1: Induction of Vancomycin Nephrotoxicity in a Rat Model
This protocol is a generalized model based on methodologies described in the literature.[13]
-
Animal Model: Use female Sprague-Dawley rats (n=5-8 per group).
-
Acclimatization: Allow animals to acclimate for at least one week with free access to food and water.
-
Baseline Measurement: Collect blood samples via tail vein to measure baseline serum creatinine (SCr).
-
Vancomycin Preparation: Dissolve Vancomycin hydrochloride in sterile 0.9% saline.
-
Administration: Administer vancomycin intraperitoneally (IP) at a dose determined by a pilot study (e.g., starting at 150 mg/kg/day, with dose escalation to 200 or 300 mg/kg/day). Administer for a period of 7-10 days.[13]
-
Monitoring:
-
Collect blood samples daily or every other day to monitor SCr levels.
-
Define nephrotoxicity as a ≥2x elevation of SCr from baseline.[13]
-
-
Termination: At the end of the study period, euthanize animals and collect kidney tissue for histopathological analysis and measurement of oxidative stress markers.
Protocol 2: Co-administration of a Protective Agent (e.g., Antioxidant)
This protocol investigates the potential of an agent to mitigate VA-AKI.
-
Study Groups (4 groups):
-
Administration:
-
Administer the protective agent at a predetermined dose and route (e.g., IP or oral gavage) daily, starting one day before the vancomycin regimen.[14]
-
Administer vancomycin as described in Protocol 1.
-
-
Monitoring & Analysis:
-
Endpoint: Compare the levels of renal injury markers and oxidative stress markers between the "Vancomycin only" group and the "Vancomycin + Protective Agent" group to determine the efficacy of the protective agent.
Visualizations: Pathways and Workflows
Caption: Cellular mechanism of Vancomycin-induced renal injury.
Caption: Workflow for testing a nephroprotective agent.
Caption: Troubleshooting guide for VA-AKI experiments.
References
- 1. Review of vancomycin-induced renal toxicity: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safeguarding the Kidneys: A Comprehensive Guide To Vancomycin Nephrotoxicity Prevention • DoseMeRx [doseme-rx.com]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. What is Norvancomycin used for? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Vancomycin Side Effects: Common, Severe, Long Term [drugs.com]
- 9. medsci.org [medsci.org]
- 10. A Quasi-Experiment To Study the Impact of Vancomycin Area under the Concentration-Time Curve-Guided Dosing on Vancomycin-Associated Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of implementing a vancomycin protocol to reduce kidney toxicity: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin Renal Dose | Renal Function Impact, Body Weight Considerations, Trough Levels and More | DoseMeRx [doseme-rx.com]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin E in the prevention of vancomycin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin C attenuates vancomycin induced nephrotoxicity through the reduction of oxidative stress and inflammation in HK-2 cells - Xu - Annals of Palliative Medicine [apm.amegroups.org]
- 17. [PDF] Vitamin C reduces vancomycin-related nephrotoxicity through the inhibition of oxidative stress, apoptosis, and inflammation in mice | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability-Indicating HPLC Method Development for Norvancomycin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of stability-indicating HPLC methods for Norvancomycin hydrochloride.
Notice to Users
Direct and validated stability-indicating HPLC methods for this compound are not extensively available in public literature. Norvancomycin is a close structural analog of Vancomycin. Therefore, the methodologies, experimental protocols, and troubleshooting advice provided herein are largely based on established and validated methods for Vancomycin hydrochloride.[1][2] These should serve as a robust starting point for method development and validation for Norvancomycin, but optimization will be required.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] For this compound, a potent glycopeptide antibiotic, a SIM is crucial to ensure that during storage or upon exposure to various environmental conditions, any degradation of the drug can be accurately monitored to guarantee its safety, efficacy, and quality.
Q2: What are the typical stress conditions used in forced degradation studies for glycopeptide antibiotics like Norvancomycin?
Forced degradation studies are designed to intentionally degrade the drug substance to produce potential degradation products.[3][4][5] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with acids like 0.1 M to 3 M HCl.[1]
-
Base Hydrolysis: Exposure to bases such as 0.1 M to 1.5 M NaOH.[1]
-
Oxidation: Using an oxidizing agent, commonly 3% hydrogen peroxide.[1]
-
Thermal Degradation: Heating the sample, for instance, at 60-80°C.[4]
-
Photodegradation: Exposing the drug to UV and visible light.[4]
The goal is to achieve a target degradation of 5-20% of the active ingredient.[4]
Q3: I am observing significant peak tailing with my Norvancomycin peak. What are the common causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like Norvancomycin. It is often caused by strong interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.
Common Causes & Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions.
-
Secondary Silanol Interactions: Residual free silanol groups on the column packing can interact with the basic functional groups of Norvancomycin.
-
Solution 1: Use a modern, high-purity silica column (Type B) with end-capping to minimize exposed silanols.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM). TEA will preferentially interact with the silanol groups, reducing their availability to interact with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. Detector lamp is off. 2. No mobile phase flow. 3. Sample degradation or incorrect preparation. 4. Issues with the detector, injector, or data system.[7] | 1. Ensure the detector lamp is on and warmed up. 2. Check the mobile phase level, pump, and for any leaks. 3. Prepare a fresh sample and standard. 4. Verify all electrical connections and instrument settings.[7] |
| Peak Tailing | 1. Secondary interactions with silanol groups. 2. Mobile phase pH is too high. 3. Column degradation or contamination. 4. Sample solvent is stronger than the mobile phase. | 1. Use an end-capped column or add a competing base (e.g., TEA) to the mobile phase. 2. Lower the mobile phase pH using a suitable buffer (e.g., phosphate or citrate buffer at pH 2.2-4.0).[1][6] 3. Flush the column with a strong solvent or replace it if necessary. 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Insufficient column equilibration time. 4. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Check all fittings and connections for leaks.[8] 3. Ensure the column is adequately equilibrated between injections. 4. Use a column oven to maintain a consistent temperature.[8] |
| High Backpressure | 1. Blockage in the column or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation. 4. Incorrect flow rate. | 1. Back-flush the column or replace the inlet frit. Check tubing for blockages. 2. Filter all samples before injection. 3. Ensure the mobile phase components are fully miscible and salts are soluble. 4. Verify and adjust the flow rate. |
| Poor Resolution Between Norvancomycin and Degradation Peaks | 1. Inadequate mobile phase composition. 2. Incorrect column chemistry. 3. Suboptimal flow rate or temperature. | 1. Adjust the organic modifier (acetonitrile/methanol) percentage or the buffer concentration. Consider using a gradient elution. 2. Experiment with different column stationary phases (e.g., C8, C18, Phenyl). 3. Optimize the flow rate and column temperature to improve separation. |
Experimental Protocols
Stability-Indicating HPLC Method (Based on Vancomycin Hydrochloride)
This method serves as a starting point and should be validated for this compound.
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Condition | Reference |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size | [1] |
| Mobile Phase | A: 30 mM Phosphate Buffer (pH 2.2) B: Acetonitrile Isocratic: 86:14 (v/v) A:B | [6] |
| Flow Rate | 0.7 - 1.0 mL/min | [1][6] |
| Detection Wavelength | 225 nm or 280 nm | [1][6] |
| Column Temperature | 25°C (Ambient) | [6] |
| Injection Volume | 20 - 100 µL | [1] |
| Sample Diluent | Mobile Phase or Water |
Note: The mobile phase composition and pH are critical for achieving good peak shape and resolution. Adjustments may be necessary.
Forced Degradation Protocol
The goal is to induce 5-20% degradation of this compound.[4] The following conditions can be used as a starting point.
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure | Reference |
| Acid Hydrolysis | Dissolve Norvancomycin HCl in 0.1 M HCl and heat at 60°C for 2-4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection. | Adapted from[1] |
| Base Hydrolysis | Dissolve Norvancomycin HCl in 0.1 M NaOH and keep at room temperature for 1-2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection. | Adapted from[1] |
| Oxidative Degradation | Dissolve Norvancomycin HCl in 3% H₂O₂ and keep at room temperature for 24 hours. | Adapted from[1] |
| Thermal Degradation | Store solid Norvancomycin HCl at 80°C for 24 hours. Dissolve in diluent before injection. | Adapted from[4] |
| Photolytic Degradation | Expose a solution of Norvancomycin HCl to UV light (254 nm) and visible light for 24 hours. | Adapted from[4] |
Visualizations
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for Norvancomycin HPLC Method Development.
Troubleshooting Decision Tree for Peak Tailing
Caption: Troubleshooting Peak Tailing for Norvancomycin.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Factors influencing Norvancomycin hydrochloride plasma concentration variability.
Welcome to the technical support center for Norvancomycin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for experimental and clinical work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause variability in this compound plasma concentrations?
A1: The plasma concentration of Norvancomycin is subject to significant inter-individual variability. The primary influencing factors identified are patient-specific characteristics and organ function. Key factors include age, serum creatinine (Scr) levels, and body weight.[1][2] In specific patient populations, such as those who have undergone a craniotomy, the amount of cerebrospinal fluid (CSF) drainage can also affect drug clearance from the CSF.[2]
Q2: How does renal function specifically impact Norvancomycin plasma levels?
A2: Renal function is a critical determinant of Norvancomycin clearance. The drug is primarily eliminated through the kidneys.[3][4] Studies have established a strong correlation between Norvancomycin clearance (CL) and creatinine clearance (CLcr).[5] In patients with renal impairment, the drug's elimination is significantly reduced, leading to higher plasma concentrations and an increased risk of toxicity.[6] Consequently, dose adjustments are essential for patients with renal dysfunction to avoid supratherapeutic levels.[6][7] For instance, in patients with serious renal insufficiency, trough concentrations were found to be toxic in 100% of cases under standard dosing.[6]
Q3: What is the influence of age on the pharmacokinetics of Norvancomycin?
A3: Age is a significant covariate influencing Norvancomycin clearance.[1][8] Older patients, particularly those over 60, may exhibit higher trough concentrations compared to younger patients.[6] This is often linked to the natural decline in renal function with age, which affects the drug's elimination.[9][10][11] Therefore, age should be a key consideration when establishing initial dosing regimens, with elderly patients often requiring lower or less frequent doses.[6]
Q4: What are the key drug-drug interactions to be aware of when working with Norvancomycin?
A4: Co-administration of certain drugs can significantly alter Norvancomycin plasma concentrations and increase the risk of adverse effects.
-
Nephrotoxic Drugs: Concomitant use with other nephrotoxic agents like aminoglycosides, amphotericin B, and NSAIDs can heighten the risk of renal toxicity.[12]
-
Ototoxic Drugs: Using Norvancomycin with ototoxic drugs such as loop diuretics may increase the risk of hearing damage.[12]
-
Diuretics: Co-administration with diuretics has been observed to increase the volume of peripheral distribution.[5]
-
Drugs Affecting Renal Function: Any medication that alters renal function can impact the excretion and plasma levels of Norvancomycin, necessitating close monitoring and potential dosage adjustments.[12]
Q5: What are the established therapeutic targets for Norvancomycin?
A5: The efficacy of Norvancomycin is best predicted by the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[1][13]
-
For staphylococcal infections, an AUC24/MIC ratio of ≥361 is considered the target for efficacy.[1][8]
-
In children with malignant hematological disease, an AUC0-24/MIC ratio of ≥221.06 was associated with at least 80% clinical efficiency.[13]
-
For hemodialysis patients, maintaining a trough concentration between 9.30-20.0 µg/mL is recommended for a good anti-infective effect.[14]
Troubleshooting Guides
Issue 1: Observed plasma concentrations are consistently below the therapeutic target.
-
Possible Cause 1: Inappropriate Dosing Regimen. The initial dose may be too low for the patient's specific characteristics (e.g., weight, renal function). Conventional dosage regimens may not be optimal for all adult patients, and higher doses may be needed initially.[8]
-
Troubleshooting Steps:
-
Verify that the dosing was based on the patient's actual body weight.[15]
-
Assess the patient's renal function (serum creatinine and estimated glomerular filtration rate). Patients with normal or augmented renal function may clear the drug faster, requiring higher or more frequent doses.[5][16]
-
For severe infections like CA-MRSA pneumonia, consider a more aggressive initial regimen, such as 600–800 mg every 8 hours.[1]
-
Utilize population pharmacokinetic models and simulation to determine an optimized dose for the patient's specific covariates (age, Scr, weight).[1][5]
-
Issue 2: Plasma concentrations are in the toxic range (>20 mg·L⁻¹ trough concentration).
-
Possible Cause 1: Impaired Renal Function. This is the most common cause. A decline in renal function, even if minor, can lead to drug accumulation.[6]
-
Possible Cause 2: Drug-Drug Interactions. Co-administration with nephrotoxic drugs can impair renal function and reduce Norvancomycin clearance.[12]
-
Troubleshooting Steps:
-
Immediately obtain a serum creatinine level to assess renal function.
-
Review the patient's complete medication list for concomitant nephrotoxic or ototoxic agents.[12]
-
Withhold the next dose and perform therapeutic drug monitoring (TDM) more frequently to guide dose adjustments.
-
For patients with moderate or severe renal insufficiency, a significant dose reduction or extension of the dosing interval is required.[6]
-
Issue 3: High inter-individual variability is observed in experimental results across a study cohort.
-
Possible Cause 1: Heterogeneous Population. The study group may have significant differences in age, weight, and renal function, which are known to heavily influence Norvancomycin pharmacokinetics.[1][2][5]
-
Possible Cause 2: Inconsistent Sampling. Timing of blood sample collection relative to the dose administration is critical. Trough concentrations should be drawn consistently, typically just before the next scheduled dose.[17]
-
Troubleshooting Steps:
-
Stratify the analysis by covariates. Analyze data in subgroups based on age (e.g., 18–64 vs. 65–80 years) and serum creatinine levels.[1]
-
Implement a strict and standardized protocol for blood sample collection times. For TDM, trough samples should be drawn no earlier than just before the fourth dose in patients with stable renal function to ensure steady-state has been reached.[15][17]
-
Ensure the bioanalytical method (e.g., HPLC-UV) is validated for precision and accuracy to minimize measurement error.[6]
-
Quantitative Data Summary
Table 1: Factors Significantly Influencing Norvancomycin Pharmacokinetic Parameters
| Parameter | Influencing Factor | Observation | Source |
|---|---|---|---|
| Clearance (CL) | Age | CL decreases with increasing age. | [1] |
| Serum Creatinine (Scr) | CL decreases significantly with higher Scr levels (impaired renal function). | [1][8] | |
| Creatinine Clearance (CLcr) | CL is directly correlated with CLcr. Different equations apply for normal vs. dysfunctional renal states. | [5] | |
| Body Weight (WT) | In patients with normal renal function, CL is influenced by weight. | [5] | |
| Central Volume of Distribution (V1) | Body Weight | V1 is strongly associated with body weight. | [2] |
| Peripheral Volume of Distribution (V2) | Co-administration of Diuretics | V2 was observed to increase when Norvancomycin was co-administered with diuretics. | [5] |
| CSF Clearance | CSF Drainage Amount | In post-craniotomy patients, drug clearance from the CSF is associated with the drainage amount. |[2] |
Table 2: Recommended Norvancomycin Dosage Regimens for Chinese Patients with Community-Acquired Pneumonia (CAP)
| Patient Subgroup | Infection Type | Recommended Dose | Target PK/PD Index | Source |
|---|---|---|---|---|
| Age: 18–64 years, Scr: <133 µmol/L | Mild or Moderate CAP | 400–800 mg every 12 hours | AUCss,24h/MIC ≥361 | [1] |
| Age: 65–80 years, Scr: <133 µmol/L | Mild or Moderate CAP | 400–800 mg every 12 hours | AUCss,24h/MIC ≥361 | [1] |
| All Ages | CA-MRSA Pneumonia | 600–800 mg every 8 hours | Achieve target exposure within 24-48h |[1] |
Experimental Protocols
Protocol 1: Population Pharmacokinetic (PPK) Modeling
This protocol outlines the general steps to develop a PPK model for Norvancomycin to identify factors influencing its pharmacokinetics and to optimize dosing.
-
Objective: To develop a PPK model and identify significant covariates affecting Norvancomycin's pharmacokinetic parameters.
-
Methodology:
-
Patient Enrollment: Enroll patients (e.g., ≥18 years) receiving intravenous Norvancomycin for a specific indication (e.g., Community-Acquired Pneumonia).[1] Collect demographic and clinical data, including age, weight, height, serum creatinine, and co-administered medications.
-
Blood Sampling: Collect 3-8 blood samples per patient at scheduled times during the treatment course. This typically includes both peak and trough concentrations.
-
Drug Concentration Analysis: Determine Norvancomycin plasma concentrations using a validated analytical method such as HPLC-UV.[6]
-
Model Development:
-
Use nonlinear mixed-effect modeling software (e.g., NONMEM) to analyze the concentration-time data.[1][5]
-
Test one- and two-compartment models with first-order elimination to describe the data. A two-compartment model often provides a better fit.[1][5][8]
-
Model inter-individual variability using an exponential error model and residual variability with a combined error model.[8]
-
-
Covariate Analysis:
-
Test potential covariates (e.g., age, weight, serum creatinine, co-medications) for their influence on pharmacokinetic parameters like clearance (CL) and volume of distribution (V).
-
Use a stepwise forward addition and backward elimination process to identify statistically significant covariates.
-
-
Model Validation:
-
Perform goodness-of-fit plots to assess the model's predictive performance.
-
Use techniques like non-parametric bootstrap and visual predictive check (VPC) to evaluate the stability and prediction accuracy of the final model.[13]
-
-
Simulation:
-
Protocol 2: Therapeutic Drug Monitoring (TDM)
This protocol describes the standard procedure for monitoring Norvancomycin plasma concentrations to ensure efficacy and safety.
-
Objective: To individualize Norvancomycin dosing by maintaining plasma concentrations within the therapeutic range.
-
Methodology:
-
Indication for TDM: TDM is recommended for patients at high risk of toxicity, those with unstable renal function, the elderly, and those on prolonged therapy (>3-5 days).[6][15][18]
-
Sample Collection:
-
The most practical method is to measure trough serum concentrations.[17]
-
The blood sample should be drawn immediately before the next scheduled dose (typically within 30 minutes).[17]
-
For patients with normal, stable renal function, the first trough level should be drawn just before the 4th dose to ensure steady-state has been reached.[17]
-
More frequent monitoring is required for patients with unstable renal function or those who are critically ill.[17][18]
-
-
Target Concentration:
-
The target trough concentration depends on the infection's severity and location. For serious infections, trough levels of 15-20 mg/L have been traditionally targeted, though modern guidelines emphasize targeting an AUC/MIC of 400-600.[15][19][20]
-
For hemodialysis patients, a pre-dialysis trough concentration of 9.30-20.0 µg/mL is recommended.[14]
-
-
Dose Adjustment:
-
If the trough concentration is outside the target range, adjust the dose or dosing interval.
-
Utilize pharmacokinetic principles or Bayesian software programs to calculate the most appropriate new regimen based on the measured level.
-
After a dose adjustment, a new trough level should be measured at the new steady state to confirm the target has been achieved.
-
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to variability in Norvancomycin plasma levels.
Caption: A workflow for therapeutic drug monitoring (TDM) and dose adjustment of Norvancomycin.
Caption: A decision tree for troubleshooting high or low Norvancomycin plasma concentrations.
References
- 1. Population Pharmacokinetics and Dosing Optimization of Norvancomycin for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Influencing Norvancomycin Concentration in Plasma and Cerebrospinal Fluid in Patients After Craniotomy and Dosing Guideline: A Population Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.infolabmed.com [health.infolabmed.com]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. Population pharmacokinetic and pharmacodynamic modeling of norvancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Renal Function Estimation on Pharmacokinetic Modeling of Vancomycin in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. [PDF] Age-related changes in pharmacokinetics and pharmacodynamics: basic principles and practical applications. | Semantic Scholar [semanticscholar.org]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. What is Norvancomycin used for? [synapse.patsnap.com]
- 13. Population Pharmacokinetics and Pharmacodynamics of Norvancomycin in Children With Malignant Hematological Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norvancomycin plasma concentration monitoring in hemodialysis patients with end stage kidney disease: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashp.org [ashp.org]
- 16. The Impact of Augmented Renal Clearance on Vancomycin Pharmacokinetics and Pharmacodynamics in Critically Ill Patients [mdpi.com]
- 17. moh.gov.sa [moh.gov.sa]
- 18. Guidelines for Therapeutic Drug Monitoring of Vancomycin: A Systematic Review | PLOS One [journals.plos.org]
- 19. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 20. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Norvancomycin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Norvancomycin hydrochloride. The information herein is primarily based on studies conducted with Vancomycin, a closely related glycopeptide antibiotic, and is intended to serve as a strong starting point for this compound formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, similar to Vancomycin, is attributed to several factors:
-
High Molecular Weight: Norvancomycin is a large molecule, which hinders its passive diffusion across the intestinal epithelium.
-
Hydrophilicity: Its water-soluble nature limits its ability to permeate the lipid-rich cell membranes of the intestinal lining.
-
Degradation in the Gastrointestinal (GI) Tract: The acidic environment of the stomach and the presence of digestive enzymes can degrade the drug before it has a chance to be absorbed.
-
Rapid Clearance: Any small amount of absorbed drug may be quickly cleared from the system.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Nanotechnology-based drug delivery systems are the most explored and promising approaches. These include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic drugs like Norvancomycin, protecting them from degradation and facilitating their transport across the intestinal mucosa.
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate Norvancomycin, providing a controlled release and protecting it from the harsh GI environment.
-
Cationic Nanocarriers (e.g., Leciplex): These systems utilize cationic lipids or surfactants to enhance mucoadhesion and improve cellular uptake of the encapsulated drug.
Q3: What are the critical quality attributes to consider when developing a nanocarrier for oral this compound delivery?
A3: Key parameters to optimize and monitor include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (ideally < 300 nm) with a narrow PDI are generally preferred for better absorption.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a therapeutically relevant dose.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A zeta potential above ±30 mV is generally considered stable.
-
In Vitro Drug Release Profile: This helps in understanding how the drug will be released from the nanocarrier in the GI tract.
-
Stability in GI Fluids: The nanocarrier must be stable in simulated gastric and intestinal fluids to ensure the drug is protected until it reaches the site of absorption.
Troubleshooting Guides
Low Encapsulation Efficiency (%EE)
| Potential Cause | Troubleshooting Steps |
| Drug partitioning into the external aqueous phase during formulation (especially for hydrophilic drugs like Norvancomycin). | For double emulsion solvent evaporation (w/o/w) methods, try increasing the viscosity of the inner aqueous phase. You can also optimize the polymer concentration in the organic phase. For liposomes, consider using a dehydration-rehydration method which is known to be effective for hydrophilic drugs. |
| Insufficient interaction between the drug and the carrier. | For polymeric nanoparticles, select polymers with functional groups that can interact with Norvancomycin. For liposomes, adjust the lipid composition to modulate the charge and rigidity of the bilayer. |
| Suboptimal process parameters. | Optimize homogenization/sonication speed and time. Control the rate of solvent evaporation. For liposomal preparations, ensure complete hydration of the lipid film. |
Poor Particle Size and Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Aggregation of nanoparticles. | Ensure sufficient stabilizer/emulsifier concentration. Optimize the zeta potential to be in the stable range (above ±30 mV). Lyophilize the nanoparticles with a suitable cryoprotectant for long-term storage. |
| Inappropriate homogenization or sonication parameters. | Adjust the energy input (speed, time) during the emulsification step. Insufficient energy can lead to large, polydisperse particles, while excessive energy can cause particle disruption. |
| Viscosity of the dispersed or continuous phase is too high. | Dilute the polymer solution or the external aqueous phase. |
Instability of the Formulation in GI Fluids
| Potential Cause | Troubleshooting Steps |
| Degradation of the nanocarrier in acidic pH (stomach). | For polymeric nanoparticles, consider using enteric-coated polymers. For liposomes, incorporate stabilizing lipids like cholesterol or tetraether lipids to increase their rigidity and resistance to bile salts. |
| Premature drug release. | Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser matrix. For liposomes, use lipids with a higher phase transition temperature (Tc). |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various Vancomycin nanocarrier formulations. This data can serve as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Vancomycin Nanocarriers
| Formulation Type | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | ~300 | -9.82 to -10.62 | ~35 | [1] |
| PLGA Nanoparticles | PLGA (carboxyl-terminated) | 325 ± 25 | Not specified | Up to 25 (wt%) | [2] |
| Leciplex | Phospholipon® 90 G, CTAB | 52.74 ± 0.91 | +60.8 ± 1.75 | 85.2 ± 0.95 | [3] |
| Conventional Liposomes | DSPC, Cholesterol | 242 ± 87 | Not specified | 9 ± 2 | [4] |
| PEGylated Liposomes | DSPC, Cholesterol, mPEG-2000-DSPE | 229 ± 66 | Not specified | 12 ± 3 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of Oral Vancomycin Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Vancomycin Solution | 1.8 ± 0.2 | 4 | 576.11 ± 1.21 | - | [3] |
| Leciplex | 5.38 ± 0.4 | 5 | 1969.54 ± 2.63 | 341 | [3] |
| Vancomycin Solution | Not specified | Not specified | Not specified | ~0.5 | [5] |
| Vancomycin (in PN rats) | Not specified | Not specified | Not specified | ~1.3 | [5] |
Experimental Protocols
Protocol 1: Preparation of Norvancomycin-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation (w/o/w)
This protocol is adapted from methods used for Vancomycin.[4][6]
-
Preparation of the Inner Aqueous Phase (w1): Dissolve this compound in deionized water to a concentration of 10-50 mg/mL.
-
Preparation of the Organic Phase (o): Dissolve 100-200 mg of PLGA in 2-4 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator or high-speed homogenizer. The energy input and duration should be optimized to achieve small, uniform droplets.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume (e.g., 20 mL) of an external aqueous phase (w2) containing a stabilizer (e.g., 1-2% w/v polyvinyl alcohol - PVA). Homogenize the mixture to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours (or overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry for long-term storage.
Protocol 2: Preparation of Norvancomycin-Loaded Liposomes by Dehydration-Rehydration Method
This protocol is adapted from methods demonstrated to be effective for Vancomycin.[4][7]
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol in a 3:1 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a small volume of an aqueous solution (e.g., PBS or saline) to form multilamellar vesicles (MLVs).
-
Formation of Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a probe sonicator or bath sonicator until the suspension becomes clear.
-
Lyophilization: Freeze-dry the SUV suspension, typically with a cryoprotectant like sucrose, to form a dry powder of empty liposomes.
-
Rehydration with Drug: Rehydrate the lyophilized powder with a concentrated solution of this compound. The volume should be just enough to form a paste-like consistency.
-
Final Dilution and Annealing: Gradually add more of the aqueous buffer with gentle mixing. Allow the liposomes to anneal (rest) for a period (e.g., 1 hour) at a temperature above the lipid phase transition temperature.
-
Purification: Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Compartmentalized Polymeric Nanoparticles Deliver Vancomycin in a pH-Responsive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability of vancomycin in rats treated with long-term parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with best practices to avoid infusion-related reactions with Norvancomycin hydrochloride. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are infusion-related reactions to this compound and what causes them?
A1: Infusion-related reactions to this compound, analogous to Vancomycin Flushing Syndrome (formerly known as Red Man Syndrome), are anaphylactoid reactions.[1][2] They are not typically a true IgE-mediated allergic reaction.[2][3] Instead, they are caused by the direct degranulation of mast cells and basophils, leading to the release of histamine.[1][3][4] This reaction is primarily associated with a rapid infusion rate of the drug.[1][3]
Symptoms can include:
-
Flushing and an erythematous rash on the face, neck, and upper torso[3][5]
-
In more severe cases, hypotension (low blood pressure), angioedema, chest pain, and muscle spasms may occur.[3][6]
Q2: What is the recommended infusion rate to prevent these reactions?
A2: To minimize the risk of infusion-related reactions, this compound should be administered at a controlled rate. The general recommendation for vancomycin, which is structurally similar, is to infuse at a rate of ≤10 mg/min.[1][7] For a standard 1-gram dose, the infusion period should be at least 60 minutes, with longer durations recommended for higher doses.[8][9] Extending the infusion time to two hours can significantly reduce the incidence of these reactions.[8]
Q3: How should this compound be reconstituted and diluted for infusion?
A3: Proper reconstitution and dilution are crucial to prevent infusion-related reactions and ensure drug stability. While specific instructions for this compound should be followed based on the manufacturer's guidelines, the principles for vancomycin are instructive. Vancomycin hydrochloride is typically reconstituted with Sterile Water for Injection.[10][11] This reconstituted solution must then be further diluted in a compatible infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose in Water, to a final concentration that is appropriate for infusion.[12][13] For example, a 1-gram dose of vancomycin should be diluted in at least 200 mL of a suitable diluent.[10][13]
Q4: Is premedication necessary before this compound infusion?
A4: Premedication is not typically necessary for all individuals. However, for subjects with a history of infusion-related reactions or those requiring a more rapid infusion, premedication with antihistamines can be an effective preventative measure.[1][14] This may involve the administration of an H1 antagonist (e.g., diphenhydramine) and/or an H2 antagonist (e.g., cimetidine) approximately one hour before the infusion.[1][6]
Troubleshooting Guide
Problem: An infusion-related reaction is observed during the experiment.
Solution:
-
Stop the Infusion Immediately: This is the first and most critical step.[2][6]
-
Assess the Severity:
-
Mild to Moderate Reactions (flushing, pruritus): Administer an H1 antagonist like diphenhydramine. An H2 antagonist can also be considered.[6][7] Most reactions will resolve within 20 minutes.[6]
-
Severe Reactions (hypotension, angioedema, chest pain): Provide supportive care. This may include intravenous fluids for hypotension.[2] It is crucial to differentiate a severe infusion reaction from a true anaphylactic reaction.[2]
-
-
Restarting the Infusion: Once the symptoms have resolved, the infusion can often be restarted at a 50% slower rate.[6][7] Premedication with antihistamines before subsequent doses should be considered.[14]
Data Presentation
Table 1: Recommended Infusion Rates for this compound (based on Vancomycin Guidelines)
| Dose | Minimum Infusion Duration | Maximum Infusion Rate |
| ≤ 500 mg | 60 minutes | 10 mg/min |
| 750-1000 mg | 60-90 minutes | 10 mg/min |
| 1250 mg | 90 minutes | 10 mg/min |
| ≥ 1500 mg | 120 minutes | 10 mg/min |
Data adapted from vancomycin infusion guidelines. Researchers should consult specific product information for this compound.[5][7]
Table 2: Management of Infusion-Related Reactions
| Severity | Symptoms | Immediate Action | Subsequent Dosing Strategy |
| Mild to Moderate | Flushing, Pruritus | Stop infusion. Administer H1 antagonist (e.g., diphenhydramine). | Premedicate with an H1 antagonist. Restart infusion at 50% of the original rate.[6][7] |
| Severe | Hypotension, Angioedema, Chest Pain, Muscle Spasms | Stop infusion. Provide supportive care (e.g., IV fluids). Administer H1 and H2 antagonists. | Consider desensitization protocol or an alternative antibiotic if feasible.[1][15] |
Experimental Protocols
Protocol 1: Standard Infusion of this compound
-
Reconstitution: Reconstitute the lyophilized this compound powder with the specified volume of Sterile Water for Injection as per the manufacturer's instructions.
-
Dilution: Further dilute the reconstituted solution in a compatible infusion bag (e.g., 0.9% Sodium Chloride) to a final concentration not exceeding 5 mg/mL.[7]
-
Administration: Administer the infusion intravenously over a period of at least 60 minutes, not exceeding a rate of 10 mg/min.[1][7]
-
Monitoring: Closely monitor the subject for any signs of an infusion-related reaction during and for a period after the infusion.[1]
Protocol 2: Vancomycin Desensitization (for subjects with a history of severe reactions)
Desensitization should only be performed in a setting with appropriate monitoring and emergency support. This is a generalized protocol and should be adapted based on institutional guidelines.[1][16]
Rapid desensitization protocols typically involve administering incrementally increasing doses of the antibiotic over several hours.[15][16]
-
Preparation: Prepare serial dilutions of the standard this compound solution.
-
Administration: Start with a very low dose and double the dose at fixed intervals (e.g., every 15-30 minutes) until the full therapeutic dose is reached.[17]
-
Monitoring: Continuously monitor the subject for any signs of a hypersensitivity reaction. If a mild reaction occurs, the infusion may be temporarily paused and then resumed at a slower rate or the same dose once symptoms resolve.[1]
Visualizations
Caption: Signaling pathway of Norvancomycin-induced infusion reaction.
References
- 1. Vancomycin Infusion Reaction: A Clinical and Therapeutic Overview [jhoponline.com]
- 2. thesecretsofmedicine.com [thesecretsofmedicine.com]
- 3. Vancomycin Infusion Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin-induced release of histamine from rat peritoneal mast cells and a rat basophil cell line (RBL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idmp.ucsf.edu [idmp.ucsf.edu]
- 6. Red Man Syndrome: A Close Look at Causes, Symptoms, and Treatment • DoseMeRx [doseme-rx.com]
- 7. idmp.ucsf.edu [idmp.ucsf.edu]
- 8. droracle.ai [droracle.ai]
- 9. Red man syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VANCOMYCIN HYDROCHLORIDE FOR INJECTION, USP(Formerly: Sterile Vancomycin Hydrochloride)(For Intravenous Use After Dilution) [dailymed.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. starship.org.nz [starship.org.nz]
- 13. globalrph.com [globalrph.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Desensitization protocols for vancomycin hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Desensitization: A Review of Published Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Norvancomycin Hydrochloride vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of norvancomycin hydrochloride and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is based on available experimental data to assist researchers and professionals in drug development.
Introduction
Vancomycin, a glycopeptide antibiotic, has long been a primary treatment for serious infections caused by MRSA.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Norvancomycin, a derivative of vancomycin, is also a glycopeptide antibiotic that works through a similar mechanism.[4][5] This guide explores the comparative efficacy of these two compounds against MRSA, a significant pathogen in both hospital and community settings.
Mechanism of Action
Both vancomycin and norvancomycin target the bacterial cell wall synthesis process. They specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] This binding action obstructs the transglycosylation and transpeptidation steps, which are essential for the formation and cross-linking of the peptidoglycan chains that make up the bacterial cell wall.[2][4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2] This mechanism is specific to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents these large glycopeptide molecules from reaching their peptidoglycan layer.[2][4]
Mechanism of action of glycopeptide antibiotics.
In Vitro Efficacy
The in vitro activity of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC) Against MRSA
| Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Vancomycin | 0.25 - 2 | 0.5 - 1 | 1 - 2 |
| Norvancomycin | Data not available in sufficient detail for direct comparison | Data not available | Data not available |
Note: Vancomycin MIC data is based on a study of 407 MRSA isolates from Chinese hospitals between 2018-2020.[6] Comprehensive, directly comparable MIC data for norvancomycin against a large panel of MRSA isolates was not available in the public search results.
While comprehensive, directly comparable in vitro data is limited in the public domain, one study involving 115 clinical isolates from patients with lower respiratory tract infections found all isolates to be sensitive to both norvancomycin and vancomycin.[7]
Clinical Efficacy
A randomized controlled trial comparing norvancomycin and vancomycin for the treatment of lower respiratory tract infections caused by MRSA provides some of the most direct clinical comparison data.
Table 2: Clinical Outcomes in MRSA Lower Respiratory Tract Infections
| Outcome | Norvancomycin Group (n=68) | Vancomycin Group (n=47) | P-value |
| Clinical Effective Rate | 80.9% | 78.7% | >0.05 |
| MRSA Clearance Rate | 80.9% | 82.9% | >0.05 |
| Adverse Events | |||
| Renal Damage | 5 cases | 3 cases | - |
| Skin Rash | 2 cases | 2 cases | - |
Data sourced from a study on 115 cases of MRSA lower respiratory tract infections.[7]
The study concluded that norvancomycin was comparable to vancomycin in terms of sensitivity, clinical efficacy, and side effects for the treatment of MRSA infections.[7] Another study on central nervous system MRSA infections found that a combination of intravenous and intrathecal administration of norvancomycin could shorten the treatment duration.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments in antibiotic efficacy testing.
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Antibiotic Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 33–35°C for 16-24 hours.[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol Steps:
-
Culture Preparation: A starting inoculum of approximately 10⁷ to 10⁸ CFU/mL is prepared in a suitable broth medium.[10]
-
Antibiotic Addition: The antibiotic is added at a specific concentration (e.g., a multiple of the MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Conclusion
Based on the available data, this compound demonstrates comparable efficacy and safety to vancomycin for the treatment of MRSA infections, particularly in the context of lower respiratory tract infections.[7] Both antibiotics share a similar mechanism of action, inhibiting bacterial cell wall synthesis.[2][4] While vancomycin remains a cornerstone of anti-MRSA therapy, norvancomycin presents itself as a viable alternative. Further large-scale clinical trials and comprehensive in vitro susceptibility studies would be beneficial to more definitively establish the comparative efficacy and optimal clinical positioning of norvancomycin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Norvancomycin? [synapse.patsnap.com]
- 5. What is Norvancomycin used for? [synapse.patsnap.com]
- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of side effect profiles: Norvancomycin and vancomycin.
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the side effect profiles of Norvancomycin and vancomycin, two glycopeptide antibiotics pivotal in the management of serious Gram-positive bacterial infections. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers and clinicians with the evidence needed for informed decision-making in drug development and clinical application.
Executive Summary
Norvancomycin, an analog of vancomycin, exhibits a comparable clinical efficacy against methicillin-resistant Staphylococcus aureus (MRSA). While both drugs share a similar spectrum of adverse effects, including nephrotoxicity, ototoxicity, and infusion-related reactions, emerging evidence suggests potential differences in their safety profiles. This guide synthesizes available data to illuminate these distinctions.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of key adverse reactions associated with Norvancomycin and vancomycin based on available clinical and preclinical data.
| Adverse Reaction | Norvancomycin | Vancomycin | Data Source |
| Nephrotoxicity | |||
| Renal Damage/Impairment | 7.35% (5/68 patients)[1] | 6.38% (3/47 patients)[1] | Comparative clinical trial in patients with MRSA lower respiratory tract infections. |
| 4.04% (in a study of 965 patients)[2] | 5-43% (incidence varies depending on patient population and monitoring)[3] | Separate clinical studies. | |
| Dermatological Reactions | |||
| Skin Rash | 2.94% (2/68 patients)[1] | 4.26% (2/47 patients)[1] | Comparative clinical trial in patients with MRSA lower respiratory tract infections. |
| Allergic Reaction | 1.76% (in a study of 965 patients)[2] | N/A | Separate clinical study on Norvancomycin. |
| Infusion-Related Reactions | |||
| "Red Man Syndrome" | Case reports exist, but no comparative incidence data available.[4] | 3.7% to 47% in patients; 30% to 90% in healthy volunteers.[4][5] | Separate clinical studies and reviews. |
| Ototoxicity | No functional or morphological evidence of ototoxicity at 54 and 108 mg/kg in guinea pigs; minimal hearing threshold elevation at 216 mg/kg.[2] | Rare, but reported, especially with high doses or in patients with renal impairment. Incidence of high-frequency hearing loss reported as 8-12% in some studies.[6][7][8] | Preclinical (guinea pig) for Norvancomycin; Clinical for vancomycin. |
| Hepatotoxicity | |||
| Hepatic Impairment | 2.38% (in a study of 965 patients)[2] | N/A | Separate clinical study on Norvancomycin. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of side effect profiling studies. Below are summaries of protocols employed in key experiments.
Assessment of Nephrotoxicity
-
Clinical Definition of Renal Damage: In a comparative study of Norvancomycin and vancomycin, renal damage was a primary safety endpoint.[1] While the specific definition used in this study is not detailed in the available abstract, clinical trials investigating vancomycin-associated nephrotoxicity commonly define it as a 50% increase in serum creatinine or an absolute increase of 0.5 mg/dL from baseline on two consecutive days after the initiation of therapy.[9][10]
-
Therapeutic Drug Monitoring (TDM): To mitigate nephrotoxicity, TDM of vancomycin is standard practice. This involves monitoring trough serum concentrations or, more recently, the area under the concentration-time curve (AUC). The target AUC/MIC ratio of ≥400 is associated with clinical efficacy, while higher AUC values have been linked to an increased risk of nephrotoxicity.[3][11]
Assessment of Ototoxicity
-
Auditory Brainstem Response (ABR) and Electron Microscopy: In a preclinical study evaluating Norvancomycin-induced ototoxicity in guinea pigs, ABR was used to assess auditory function.[2] ABR testing measures the electrical potentials generated in the cochlea and auditory pathways in response to acoustic stimuli. Following the functional assessment, scanning and transmission electron microscopy (SEM/TEM) were utilized to examine the morphology of the organ of Corti for any drug-induced damage to hair cells.
-
Audiometric Monitoring in Humans: For vancomycin, ototoxicity is monitored in high-risk patients using serial audiometry. This typically involves establishing a baseline audiogram before initiating therapy and performing follow-up tests, especially for patients on prolonged therapy or receiving concomitant ototoxic medications. Testing often includes pure-tone audiometry across a range of frequencies, including high frequencies which may be affected first.[6][7]
Assessment of Infusion-Related Reactions and Skin Rash
-
Clinical Observation: Infusion-related reactions, such as "Red Man Syndrome," are primarily identified through clinical observation during and after drug administration. Symptoms include flushing, erythema, and pruritus, typically on the face, neck, and upper torso.[5]
-
Skin Lesion Assessment: In clinical trials, skin rashes are evaluated based on their morphology, distribution, and severity. Standardized dermatological assessments may be used, and in some research settings, techniques like high-frequency ultrasound imaging are being explored for objective evaluation of skin lesions.[4]
Mandatory Visualization
Signaling Pathway: Vancomycin-Induced Nephrotoxicity
The primary mechanism of vancomycin-induced nephrotoxicity involves its accumulation in the proximal renal tubular cells, leading to oxidative stress and apoptosis.
Caption: Vancomycin-induced nephrotoxicity pathway.
Experimental Workflow: Assessment of Ototoxicity in a Preclinical Model
This workflow illustrates the key steps in evaluating the ototoxic potential of a new drug, such as Norvancomycin, in an animal model.
Caption: Preclinical ototoxicity assessment workflow.
Logical Relationship: Vancomycin Infusion Reaction ("Red Man Syndrome")
Vancomycin can directly stimulate mast cells to release histamine, a mechanism independent of IgE-mediated allergic reactions. This is a rate-dependent phenomenon.
Caption: Mechanism of vancomycin infusion reaction.
Conclusion
The available evidence suggests that Norvancomycin and vancomycin have broadly similar side effect profiles, particularly concerning nephrotoxicity and skin reactions, with minor differences in reported incidences in the studies conducted to date. A notable gap in the current literature is the lack of direct, head-to-head human clinical trials comparing the incidence of ototoxicity and infusion-related reactions. The preclinical data on Norvancomycin's ototoxicity is encouraging, suggesting a potentially wider safety margin at therapeutic doses compared to what is anecdotally reported for vancomycin, but this requires confirmation in human studies. For vancomycin, the mechanisms of nephrotoxicity and infusion reactions are increasingly well-understood, paving the way for mitigation strategies such as therapeutic drug monitoring and controlled infusion rates. Further research, especially well-designed comparative clinical trials, is imperative to definitively delineate the safety profiles of these two important antibiotics and to guide optimal clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. Safeguarding the Kidneys: A Comprehensive Guide To Vancomycin Nephrotoxicity Prevention • DoseMeRx [doseme-rx.com]
- 4. A typical case had rare immediate and delayed red man syndrome multiple times after norvancomycin injection: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Infusion Reaction: A Clinical and Therapeutic Overview [jhoponline.com]
- 6. Long-term vancomycin use had low risk of ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term vancomycin use had low risk of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term vancomycin use had low risk of ototoxicity | PLOS One [journals.plos.org]
- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. Review of vancomycin-induced renal toxicity: an update - PMC [pmc.ncbi.nlm.nih.gov]
New Norvancomycin Derivatives Demonstrate Potent Antibacterial Activity Against Drug-Resistant Bacteria
A new generation of Norvancomycin derivatives, particularly those featuring N-terminal modifications with lipophilic and lipo-sulfonium moieties, exhibits significantly enhanced antibacterial activity against challenging drug-resistant Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Enterococci (VRE).[1][2][3] These novel compounds offer a promising avenue to combat the growing threat of antimicrobial resistance.
Recent research has focused on the chemical modification of Norvancomycin, a glycopeptide antibiotic closely related to vancomycin, to improve its efficacy against bacteria that have developed resistance to conventional treatments.[1][2] The introduction of a sulfonium moiety at the N-terminus of the Norvancomycin structure has been shown to increase its activity by 4- to 2048-fold against VISA and VRE strains.[1][3] This enhancement is attributed to a dual mechanism of action: inhibition of bacterial cell wall synthesis, the primary target of glycopeptide antibiotics, and disruption of the bacterial cell membrane integrity, facilitated by the lipophilic nature of the modifications.[4][5][6]
This guide provides a comparative overview of the antibacterial activity of these new Norvancomycin derivatives, details the experimental protocols used to evaluate their efficacy, and presents visualizations of the key mechanisms and workflows involved in their development and testing.
Comparative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for a broad range of the newest derivatives are not yet compiled in a comprehensive public database, the available data consistently demonstrates a marked improvement in antibacterial potency compared to the parent compound, Norvancomycin, and the widely used Vancomycin. The following table summarizes the reported fold increase in activity for N-terminally modified Norvancomycin derivatives against key resistant bacterial strains.
| Derivative Class | Bacterial Strain | Reported Improvement in Activity (Fold Increase vs. Vancomycin/Norvancomycin) |
| N-terminal Lipo-sulfonium Derivatives | VISA (Vancomycin-Intermediate S. aureus) | 4 - 2048 |
| VRE (Vancomycin-Resistant Enterococci) | 4 - 2048 | |
| N-terminal Lipophilic Derivatives | MRSA (Methicillin-Resistant S. aureus) | Potent activity demonstrated |
| VISA | Enhanced activity observed | |
| VRE | Enhanced activity observed |
Experimental Protocols
The antibacterial activity of these novel Norvancomycin derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard and widely accepted technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial suspension to a series of twofold serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, VISA, VRE) cultured to a 0.5 McFarland turbidity standard
-
Norvancomycin derivatives and control antibiotics (e.g., Vancomycin)
-
Sterile diluents (e.g., saline or water)
-
Pipettes and multichannel pipettors
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A stock solution of each Norvancomycin derivative is prepared in a suitable solvent and then diluted in MHB to the desired starting concentration.
-
Serial twofold dilutions are then performed in the wells of a 96-well microtiter plate. Each well will contain a final volume of 100 µL of the diluted antibiotic. A growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB) are included on each plate.
-
-
Inoculum Preparation:
-
Bacterial colonies from an 18-24 hour agar plate are suspended in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in MHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
The microtiter plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in the development and action of these novel Norvancomycin derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the synthesis and evaluation of new Norvancomycin derivatives.
Caption: Dual mechanism of action of lipophilic Norvancomycin derivatives.
References
- 1. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Modification at the N-Terminus of Norvancomycin to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. membrane-drugs interactions [facm.ucl.ac.be]
- 6. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glycopeptide Cross-Resistance: A Comparative Analysis of Norvancomycin
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of norvancomycin's performance against other glycopeptide antibiotics, supported by available experimental data, to aid in navigating therapeutic choices and future drug development.
Norvancomycin, a semi-synthetic glycopeptide antibiotic closely related to vancomycin, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action, like other glycopeptides, involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. However, the emergence of resistance to frontline glycopeptides such as vancomycin and teicoplanin necessitates a thorough evaluation of the cross-resistance profiles of alternative agents like norvancomycin.
Comparative In Vitro Activity: A Look at the Data
The central question for clinicians and researchers is whether resistance to established glycopeptides confers resistance to norvancomycin. While direct, comprehensive comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of norvancomycin against a broad panel of glycopeptide-resistant isolates are not extensively available in publicly accessible literature, existing research provides valuable insights.
A key study evaluating the clinical efficacy of norvancomycin in treating lower respiratory tract infections caused by MRSA found that all 115 clinical isolates were sensitive to both norvancomycin and vancomycin. The study reported similar clinical effective rates and bacterial clearance rates for both drugs, suggesting comparable efficacy against these MRSA strains, which were not reported to be vancomycin-resistant.[1]
Understanding the genetic basis of glycopeptide resistance is crucial for predicting cross-resistance patterns. The most well-characterized mechanisms involve the alteration of the D-Ala-D-Ala target.
-
VanA-type resistance: Confers high-level resistance to both vancomycin and teicoplanin.[2][3] Organisms expressing the vanA gene cluster are expected to exhibit cross-resistance to other glycopeptides that bind to the D-Ala-D-Ala target.
-
VanB-type resistance: Characterized by resistance to vancomycin but susceptibility to teicoplanin.[2][3] The potential for cross-resistance with norvancomycin in VanB-type strains requires specific investigation.
-
VanC-type resistance: Typically confers low-level intrinsic resistance to vancomycin and susceptibility to teicoplanin.[2][3]
Further research is critically needed to establish a comprehensive dataset of norvancomycin MICs against enterococci and staphylococci with these defined resistance genotypes.
Experimental Protocols: Determining Glycopeptide Susceptibility
The determination of antibiotic susceptibility is fundamental to understanding cross-resistance. The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of a glycopeptide antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Glycopeptide antibiotic stock solution (e.g., norvancomycin, vancomycin, teicoplanin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection aid
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the glycopeptide antibiotic is prepared in MHB directly in the wells of a 96-well microtiter plate. The final concentrations should span a clinically relevant range.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or with a microplate reader.
Workflow for a Cross-Resistance Study
Figure 1. Workflow for a typical cross-resistance study.
Signaling Pathways of Glycopeptide Resistance
The primary mechanism of acquired vancomycin resistance involves the modification of the cell wall precursor target. This process is controlled by a sophisticated signaling pathway, most notably the VanRS two-component system.
Figure 2. Simplified signaling pathway for VanA-type vancomycin resistance.
Conclusion and Future Directions
The available evidence suggests that norvancomycin is a potent antibiotic against MRSA with an efficacy comparable to vancomycin in susceptible strains. However, a critical knowledge gap exists regarding its activity against strains with well-defined glycopeptide resistance mechanisms, particularly VanA- and VanB-type enterococci and teicoplanin-resistant staphylococci.
To provide definitive guidance for clinicians and researchers, further in vitro studies are essential. These studies should focus on:
-
Determining the MIC distribution of norvancomycin against a large and diverse panel of contemporary glycopeptide-resistant clinical isolates.
-
Characterizing the genetic basis of resistance in these isolates to establish clear correlations between genotype and norvancomycin susceptibility.
-
Conducting time-kill assays and post-antibiotic effect studies to provide a more dynamic understanding of norvancomycin's bactericidal activity against resistant strains.
Such data will be invaluable for positioning norvancomycin within the existing armamentarium of anti-infective agents and for guiding the development of next-generation glycopeptides that can overcome current resistance challenges.
References
Norvancomycin Hydrochloride vs. Vancomycin: A Comparative Analysis Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin-resistant enterococci (VRE) pose a significant challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. This guide provides a comparative overview of norvancomycin hydrochloride and vancomycin in the context of their performance against VRE. While vancomycin is a well-established glycopeptide antibiotic, comprehensive data on the efficacy of norvancomycin, a related glycopeptide, specifically against VRE is limited in publicly available literature. This guide, therefore, synthesizes the known mechanisms of action and resistance, alongside available susceptibility data for vancomycin, to offer a comparative perspective.
Quantitative Data Presentation
| Antibiotic | VRE Phenotype | Organism | MIC Range (µg/mL) |
| Vancomycin | VanA | E. faecium, E. faecalis | 64 to >256[1] |
| Vancomycin | VanB | E. faecalis | 64 to 128[1] |
| Vancomycin | Vancomycin-Susceptible | E. faecium | 0.25 to 2.0[2] |
| Vancomycin | Vancomycin-Susceptible | E. faecalis | 0.5 to 2.0[2] |
Note: The MIC values can vary depending on the specific strain and the testing methodology used. VanA phenotype typically confers high-level resistance to both vancomycin and teicoplanin, while VanB confers resistance to vancomycin but susceptibility to teicoplanin.
Mechanism of Action and Resistance
Both norvancomycin and vancomycin are glycopeptide antibiotics that inhibit bacterial cell wall synthesis. Their primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. By binding to this terminus, they sterically hinder the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization, thereby compromising the integrity of the bacterial cell wall.
Vancomycin resistance in enterococci is primarily mediated by the acquisition of gene clusters (e.g., vanA, vanB) that alter the peptidoglycan precursor target. These genes encode enzymes that replace the terminal D-Ala with D-lactate (D-Lac), resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus. This substitution significantly reduces the binding affinity of vancomycin and, presumably, norvancomycin, rendering the antibiotic ineffective.
Experimental Protocols
A standardized method for determining the in vitro susceptibility of enterococci to glycopeptide antibiotics is crucial for accurate assessment. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Materials:
-
Bacterial isolate (e.g., Enterococcus faecium, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent (e.g., this compound, Vancomycin hydrochloride) powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the enterococcal strain from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Dilution Series:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Conclusion
While this compound and vancomycin share a similar chemical backbone and mechanism of action, a definitive comparison of their performance against VRE is hindered by the lack of specific in vitro susceptibility data for norvancomycin. Based on their structural similarities, it is plausible that norvancomycin would also exhibit reduced efficacy against VRE strains harboring alterations in the D-Ala-D-Ala peptidoglycan precursor target. Further research, including head-to-head in vitro susceptibility studies, is imperative to elucidate the potential role of this compound in the treatment of VRE infections. For now, vancomycin remains a critical, albeit sometimes ineffective, tool in the management of enterococcal infections, with its utility against resistant strains severely compromised. The development and evaluation of novel glycopeptides and other antimicrobial classes remain a high priority in the ongoing battle against antibiotic-resistant pathogens.
References
A Comparative Guide to the Purity Assessment of Norvancomycin Hydrochloride Raw Material by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Norvancomycin hydrochloride raw material. It includes detailed experimental protocols from major pharmacopoeias, a comparison with alternative analytical techniques, and supporting data to assist in selecting the most appropriate method for quality control and research purposes.
Introduction to Norvancomycin and Its Purity Assessment
Norvancomycin is a glycopeptide antibiotic closely related to Vancomycin, primarily used against serious infections caused by Gram-positive bacteria. The purity of the this compound raw material is a critical quality attribute, as impurities can impact both the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for determining the purity of Norvancomycin and quantifying its related substances.
Comparison of Official HPLC Methods
The purity of this compound is officially controlled by methods described in various pharmacopoeias, including the Chinese Pharmacopoeia (ChP), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP). While the fundamental principles are similar, there are key differences in the methodologies that can affect the separation and quantification of impurities.
Table 1: Comparison of HPLC Methods for this compound Purity Assessment
| Parameter | Chinese Pharmacopoeia (ChP) Method | United States Pharmacopeia (USP) Method (based on Vancomycin) | European Pharmacopoeia (EP) Method (based on Vancomycin) |
| Column | C18, 5 µm, 4.6 x 150 mm | L1 packing (C18), 5 µm, 4.6 x 250 mm | Octadecylsilyl silica gel for chromatography R (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Triethylamine buffer (pH 3.2) | Triethylamine buffer (pH 3.2) | 1 g/L solution of ammonium dihydrogen phosphate R adjusted to pH 3.2 |
| Mobile Phase B | Acetonitrile | Acetonitrile and Tetrahydrofuran (e.g., 92:7:1 with buffer) | Acetonitrile |
| Gradient | Gradient elution | Gradient elution | Gradient elution |
| Flow Rate | 1.0 mL/min | ~2.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 280 nm | UV at 280 nm |
| Key System Suitability | Resolution between Norvancomycin and main impurity | Resolution between Vancomycin B and a specified degradation product | Resolution of at least 5.0 between the two principal peaks in a degraded reference solution |
Note: The USP and EP methods are for Vancomycin Hydrochloride, which are often adapted for Norvancomycin due to their structural similarity.
Experimental Protocols
Chinese Pharmacopoeia (ChP) HPLC Method
This method is specifically designed for the purity assessment of this compound.
Chromatographic Conditions:
-
Column: Alltima C18, 5 µm, 4.6 mm × 150 mm.
-
Mobile Phase:
-
Mobile Phase A: Triethylamine buffer solution (pH adjusted to 3.2 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
The specific gradient is not publicly detailed but is designed to separate the main impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Solution Preparation:
-
Test Solution: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a solution having a known concentration of about 1.0 mg per mL.
-
Reference Solution: A reference standard of this compound is used.
United States Pharmacopeia (USP) HPLC Method (Adapted from Vancomycin)
This method, detailed in the USP monograph for Vancomycin Hydrochloride, is commonly used as a basis for Norvancomycin analysis.
Chromatographic Conditions:
-
Column: A 4.6-mm × 25-cm column that contains 5-µm packing L1.
-
Mobile Phase:
-
Solution A: A mixture of Triethylamine buffer, acetonitrile, and tetrahydrofuran (92:7:1).
-
Solution B: A suitable mixture of the Triethylamine buffer and acetonitrile.
-
A gradient elution is used.
-
-
Flow Rate: About 2 mL per minute.
-
Detection Wavelength: 280 nm.
Solution Preparation:
-
Test Preparation: Prepare a solution of Vancomycin Hydrochloride in Solution A containing 10 mg per mL.
-
Resolution Solution: A solution of USP Vancomycin Hydrochloride RS in water is heated to generate degradation products for system suitability checks.[1]
European Pharmacopoeia (EP) HPLC Method (Adapted from Vancomycin)
The EP monograph for Vancomycin Hydrochloride provides another robust HPLC method.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography R (5 µm), 4.6 mm x 250 mm.
-
Mobile Phase:
-
Mobile Phase A: A solution containing 1 g/L of ammonium dihydrogen phosphate, with the pH adjusted to 3.2 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is employed.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
Solution Preparation:
-
Test Solution: Dissolve 10.0 mg of the substance to be examined in mobile phase A and dilute to 5.0 mL.[2]
-
Reference Solution: A solution of vancomycin hydrochloride CRS is heated to produce degradation products to verify the separation capability of the system.[2]
Common Impurities in Norvancomycin Raw Material
Purity assessment requires knowledge of potential impurities. Recent studies have identified several structurally related impurities in Norvancomycin raw material.[1][3][4]
Table 2: Known Impurities of Norvancomycin
| Impurity Name | Description |
| Vancomycin | N-methylated analogue of Norvancomycin. |
| Desvancosaminylnorvancomycin | A degradation product lacking the vancosamine sugar moiety. |
| Aglycon of Norvancomycin | The core peptide structure without any sugar residues. |
| C-O-D Ring Cleavage Analogue | An impurity formed by the opening of one of the peptide backbone rings.[3] |
| De-saccharide Derivatives | Impurities lacking one or both of the sugar moieties.[3] |
Alternative Analytical Methods
While HPLC is the standard, other techniques can offer advantages in terms of resolution, speed, and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significantly higher resolution and speed compared to conventional HPLC. The addition of a mass spectrometer allows for the identification and confirmation of impurities based on their mass-to-charge ratio, providing a higher degree of confidence in the purity assessment.[5][6][7]
Advantages:
-
Faster analysis times.
-
Improved resolution of closely eluting impurities.
-
Provides mass information for impurity identification.
Disadvantages:
-
Higher equipment cost.
-
More complex method development.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It can be a powerful alternative or complementary technique to HPLC for purity analysis of charged molecules like Norvancomycin.[8][9]
Advantages:
-
High separation efficiency.
-
Low sample and reagent consumption.
-
Different separation mechanism compared to HPLC, offering orthogonal impurity profiling.
Disadvantages:
-
Lower concentration sensitivity compared to HPLC with UV detection.
-
Susceptibility to matrix effects.
Data Presentation and Visualization
Quantitative Performance Data
The following table summarizes typical performance data for the different analytical methods.
Table 3: Performance Comparison of Analytical Methods
| Parameter | HPLC (Pharmacopoeial Methods) | UPLC-MS | Capillary Electrophoresis (CE) |
| Analysis Time | 20-40 minutes | 5-15 minutes | 10-20 minutes |
| Resolution | Good | Excellent | Excellent |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Impurity Identification | Based on retention time comparison with standards | High confidence based on mass data | Based on migration time comparison with standards |
Diagrams
Caption: Workflow for HPLC Purity Assessment of Norvancomycin HCl.
Caption: Comparison of Analytical Methods for Norvancomycin Purity.
Conclusion
The choice of an analytical method for the purity assessment of this compound raw material depends on the specific requirements of the analysis. The official HPLC methods described in the pharmacopoeias are well-established and suitable for routine quality control. For more demanding applications, such as in-depth impurity profiling or rapid screening, advanced techniques like UPLC-MS offer significant advantages. Capillary electrophoresis provides an orthogonal separation mechanism that can be valuable for complementary analysis and confirming purity results obtained by HPLC. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most appropriate method for their needs.
References
- 1. Three structurally-related impurities in norvancomycin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, norvancomycin, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation, and application of an UPLC-MS/MS method for vancomycin, norvancomycin, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoretic analysis of the antibiotic vancomycin in innovative microparticles and in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic and pharmacodynamic analysis of Norvancomycin.
A Guide for Researchers and Drug Development Professionals
Introduction
Norvancomycin is a semi-synthetic glycopeptide antibiotic with a mechanism of action and antibacterial spectrum similar to vancomycin.[1][2] It is primarily effective against infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Like other glycopeptides, Norvancomycin inhibits the second stage of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of cell wall precursors, which prevents peptidoglycan polymerization and cross-linking, ultimately leading to cell lysis.[2][3] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Norvancomycin against its main alternatives, Vancomycin and Teicoplanin, supported by experimental data and methodologies.
Pharmacokinetic (PK) Profile Comparison
The pharmacokinetic behavior of a drug, encompassing its absorption, distribution, metabolism, and excretion, dictates its dosing regimen. Norvancomycin's pharmacokinetics are typically described by a two-compartment model with first-order elimination.[1][4][5] Key factors influencing its clearance include age and renal function, specifically serum creatinine and creatinine clearance.[1][6]
Table 1: Comparative Pharmacokinetic Parameters of Glycopeptide Antibiotics
| Parameter | Norvancomycin | Vancomycin | Teicoplanin | Clinical Significance |
| Half-life (t½) | Variable, influenced by renal function | ~5.8 hours[7] | ~33.2 - 168 hours[7][8] | Longer half-life allows for less frequent dosing (e.g., once daily for Teicoplanin).[9] |
| Clearance (CL) | ~3.15 L/h (Normal renal function)[1][6] | Variable, highly dependent on renal function | Slower than Vancomycin | Clearance is a critical determinant of dosing; impaired renal function necessitates dose reduction for all three agents. |
| Volume of Distribution (Vd) | Central (Vc): ~12.3 L[1][6] | Altered in critically ill patients[10] | More lipophilic than Vancomycin, leading to better tissue penetration[8] | A larger Vd may require a loading dose to achieve therapeutic concentrations quickly. |
| Primary Elimination Route | Renal[4][6] | Renal[11] | Renal | Dose adjustments are crucial in patients with renal impairment to prevent toxicity.[2] |
Pharmacodynamic (PD) Profile Comparison
Pharmacodynamics describes the relationship between drug concentration and its antimicrobial effect. For glycopeptides, the most critical PD parameter that correlates with clinical efficacy is the ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC).[4][12][13]
Table 2: Comparative Pharmacodynamic Properties of Norvancomycin and Vancomycin
| Parameter | Norvancomycin | Vancomycin |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis[2] | Inhibition of bacterial cell wall synthesis[3] |
| Spectrum of Activity | Gram-positive bacteria, including MRSA[1][2] | Broad Gram-positive activity, including MRSA[3] |
| Key PD Parameter | AUC24/MIC[4] | AUC24/MIC[13][14] |
| Target AUC24/MIC for S. aureus | ≥ 361 to > 579[1][4][6] | ≥ 400[13][14][15] |
| Clinical Efficacy vs. MRSA | Similar to Vancomycin; clinical effective rate of ~81% in lower respiratory tract infections[16] | Gold standard for serious MRSA infections[15] |
Studies indicate that for Norvancomycin, an AUC24/MIC ratio greater than 579.90 for staphylococcal infections can predict a 95% clinical cure rate.[4] Other research suggests a target of ≥361 is effective.[1][6] This is comparable to the widely accepted target of ≥400 for Vancomycin to achieve clinical success in serious S. aureus infections.[15][17]
Experimental Protocols and Methodologies
The data presented in this guide are derived from studies employing standardized and validated experimental procedures.
Population Pharmacokinetic (PPK) Analysis
This methodology is used to quantify the typical pharmacokinetic parameters in a patient population and identify sources of variability.
-
Patient Enrollment: Patients with confirmed or suspected Gram-positive infections receiving the antibiotic are enrolled.[1]
-
Dosing and Sampling: A standard intravenous dose (e.g., Norvancomycin 800 mg every 12 hours) is administered.[1] Multiple serum samples (3-8 per patient) are collected at various time points, including baseline (trough) and post-infusion.[1]
-
Concentration Analysis: Drug concentrations in serum are determined using High-Performance Liquid Chromatography (HPLC).[1] This method involves protein precipitation from the serum, followed by separation and quantification using a C18 column and UV detection.[1] Vancomycin is often used as an internal standard for Norvancomycin analysis, and vice-versa.[18]
-
Modeling: A nonlinear mixed-effects modeling software (e.g., NONMEM) is used to develop the population pharmacokinetic model, typically a two-compartment model, and to identify significant covariates (e.g., age, serum creatinine) that influence drug clearance and distribution.[1][4][6]
Population Pharmacokinetic Study Workflow.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Method: The agar dilution method is a standard technique.[4]
-
Procedure:
-
A series of agar plates containing doubling dilutions of the antibiotic (e.g., Norvancomycin) are prepared.
-
A standardized inoculum of the bacterial isolate is applied to the surface of each plate.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits bacterial growth.
-
Time-Kill Curve Analysis
This dynamic assay assesses the rate and extent of bacterial killing by an antibiotic over time.
-
Procedure:
-
A standardized inoculum of the test organism is added to a series of flasks containing broth with varying concentrations of the antibiotic (e.g., 2x, 4x, 8x MIC).[19]
-
A growth control flask with no antibiotic is included.
-
The flasks are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable bacterial counts (Colony Forming Units per mL, CFU/mL) are determined for each sample by plating serial dilutions.
-
The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
Glycopeptide Mechanism of Action.
Dose Optimization and Clinical Application
The primary goal of understanding PK/PD relationships is to optimize dosing regimens to maximize efficacy while minimizing toxicity. For Norvancomycin, as with Vancomycin, this involves achieving the target AUC24/MIC ratio.[4]
PK/PD-Based Dose Optimization.
For instance, in patients with community-acquired pneumonia (CAP) caused by MRSA, standard Norvancomycin dosing of 800 mg every 12 hours may be insufficient.[6] Modeling suggests that doses of 600-800 mg every 8 hours are more likely to achieve the target AUC24/MIC of ≥361 within the first 48 hours of treatment.[1][6]
Conclusion
Norvancomycin demonstrates a pharmacokinetic and pharmacodynamic profile comparable to that of Vancomycin, establishing it as a viable therapeutic alternative for severe Gram-positive infections. Its efficacy is strongly linked to the AUC24/MIC ratio, a critical parameter for guiding dose optimization. Key differences with other glycopeptides, such as Teicoplanin's significantly longer half-life, offer distinct clinical advantages in specific scenarios. A thorough understanding of these comparative profiles, supported by robust experimental data, is essential for researchers and clinicians to effectively utilize Norvancomycin in the face of evolving antibiotic resistance.
References
- 1. Population Pharmacokinetics and Dosing Optimization of Norvancomycin for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Norvancomycin used for? [synapse.patsnap.com]
- 3. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic and pharmacodynamic modeling of norvancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of Norvancomycin in Children With Malignant Hematological Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Comparison of pharmacokinetics and bactericidal activity of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacokinetics of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Evaluation of vancomycin pharmacokinetics in patients with augmented renal clearances: A randomized clinical trial [frontiersin.org]
- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 13. AUC/MIC Pharmacodynamic Target Is Not a Good Predictor of Vancomycin Efficacy in Methicillin-Resistant Staphylococcus aureus Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetic assessment of vancomycin in critically ill patients and nephrotoxicity prediction using individualized pharmacokinetic parameters [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Validating Microbiological Potency Assays for Norvancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the microbiological potency of Norvancomycin hydrochloride, a glycopeptide antibiotic closely related to vancomycin. We will delve into the established microbiological assay and compare its performance with modern physicochemical methods, supported by experimental data from published literature. This guide aims to equip researchers with the necessary information to select and validate the most appropriate potency assay for their specific needs.
Introduction to Norvancomycin Potency Assays
This compound's therapeutic efficacy is directly linked to its antimicrobial potency. Therefore, accurate and reliable measurement of this activity is critical for quality control, formulation development, and clinical applications. The traditional method for determining the potency of antibiotics is the microbiological assay, which measures the drug's ability to inhibit the growth of a susceptible microorganism. While this method directly reflects the biological activity, alternative physicochemical methods like High-Performance Liquid Chromatography (HPLC) are often favored for their precision and efficiency. This guide will explore both approaches, providing a balanced view to inform your assay selection and validation strategy.
Norvancomycin is a cell wall synthesis inhibitor that targets peptidoglycan precursors in Gram-positive bacteria.[1] It is primarily used in the study of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1]
Comparison of Potency Assay Methodologies
The choice of a potency assay depends on various factors, including the stage of drug development, regulatory requirements, and the specific information sought. While microbiological assays provide a direct measure of bioactivity, HPLC offers a more precise quantification of the active pharmaceutical ingredient (API).
| Feature | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the inhibition of microbial growth by the antibiotic. | Separates and quantifies the active compound based on its physicochemical properties. |
| Measures | Biological activity (potency) of the entire molecule and its active metabolites. | Concentration of the specific chemical entity. |
| Advantages | - Directly reflects in-vivo efficacy. - Can detect changes in biological activity that may not be apparent by chemical analysis. | - High precision and accuracy. - High throughput and automation potential. - Can simultaneously determine purity and identify impurities. |
| Disadvantages | - Higher variability and lower precision compared to HPLC. - More complex and time-consuming. - Susceptible to interference from other substances in the sample. | - Does not directly measure biological activity. - May not detect subtle changes in the molecule that affect potency. |
| Typical Use | - Reference method for potency determination. - Stability testing to assess loss of biological activity. - Quality control of final drug product. | - Routine quality control for purity and content uniformity. - In-process control during manufacturing. - Pharmacokinetic studies. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on Norvancomycin and the closely related vancomycin, comparing the microbiological assay with HPLC.
| Parameter | Microbiological Assay | HPLC | Reference |
| Norvancomycin Potency | 1,025 units/mg for pure Norvancomycin | Can be correlated with microbiological assay results to determine potency. | [2] |
| Vancomycin Assay Precision (Intra-assay CV) | 4.6% to 11.0% | Not explicitly stated for Norvancomycin, but generally lower than microbiological assays. | [3] |
| Vancomycin Assay Precision (Inter-assay CV) | 1.0% to 10.3% | Not explicitly stated for Norvancomycin, but generally lower than microbiological assays. | [3] |
| Correlation with other methods | Good correlation with HPLC and FPIA for Norvancomycin has been established. | A study on Norvancomycin showed a linear regression equation of (concentration by HPLC) = 0.760 × (concentration by FPIA) - 0.577. | [3] |
It has been noted that for samples with lower purity, the potency determined by bioassay can be higher than that determined by HPLC, suggesting that some impurities may also possess antimicrobial activity.[4]
Experimental Protocols
Microbiological Potency Assay for this compound (Cylinder-Plate Method)
This protocol is based on the USP method for vancomycin, which is applicable to Norvancomycin.[2][5][6]
1. Test Organism:
-
Bacillus subtilis (ATCC 6633)
2. Materials:
-
This compound Reference Standard
-
Antibiotic Assay Medium No. 8
-
Phosphate buffer (pH 4.5)
-
Sterile saline
-
Petri dishes (90 mm)
-
Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length)
3. Preparation of Inoculum:
-
Maintain stock cultures of Bacillus subtilis on agar slants.
-
Prepare a spore suspension by growing the organism on a suitable sporulating medium.
-
Wash the growth with sterile saline and heat-shock the spore suspension.
-
Dilute the spore suspension to a concentration that gives clear zones of inhibition of an appropriate size.
4. Preparation of Assay Plates:
-
Liquefy the Antibiotic Assay Medium No. 8 and cool to 48-50°C.
-
Inoculate the medium with the prepared spore suspension.
-
Pour the inoculated medium into Petri dishes to a uniform depth.
-
Allow the agar to solidify in a level position.
5. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the Norvancomycin Reference Standard in water.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., a high and low concentration) in phosphate buffer (pH 4.5).
-
Prepare sample solutions of the Norvancomycin test substance at a concentration assumed to be equal to the median standard concentration.
6. Assay Procedure:
-
Place the cylinders on the surface of the solidified agar plates.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at a specified temperature (typically 32-35°C) for a defined period (e.g., 16-18 hours).
7. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculate the potency of the sample by comparing the mean zone size of the sample with the mean zone sizes of the standard solutions using a validated statistical method.
High-Performance Liquid Chromatography (HPLC) for Norvancomycin Potency
While a detailed HPLC protocol is beyond the scope of this guide, a validated HPLC method can be used to determine the purity of this compound. The potency can then be calculated based on a previously established quantitative relationship between purity and microbiological potency.[2] A study has shown that the potency of the main active component of Norvancomycin can be determined by HPLC, allowing for simultaneous assay of potency and purity in routine quality control.[2]
Mandatory Visualizations
Caption: Experimental workflow for the microbiological potency assay of this compound.
Caption: Comparison of key attributes for different Norvancomycin potency assay methods.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of norvancomycin fluorescence polarization immunoassay for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality Assessment of U.S. Marketplace Vancomycin for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Norvancomycin Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the responsible management of all laboratory materials, including the disposal of potent compounds like Norvancomycin hydrochloride. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, ensuring that its lifecycle within the laboratory concludes safely and responsibly.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound and to adhere to all institutional and local regulations regarding pharmaceutical waste.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective garments
-
In cases of potential aerosolization of the powder form, a respirator may be necessary.
Spill Management: In the event of a spill, isolate the area to prevent further contamination. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound, like other glycopeptide antibiotics, is to treat it as hazardous chemical waste.[1] Direct disposal into sanitary sewers or regular trash is strictly prohibited to prevent environmental contamination and the potential development of antibiotic-resistant microorganisms.
Step 1: Segregation and Labeling
-
All waste containing this compound, including pure compound, stock solutions, and contaminated labware (e.g., pipette tips, vials, and culture plates), must be segregated from general laboratory waste.
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Sensitizer")
-
The date of accumulation.
-
Step 2: Inactivation (Recommended for Liquid Waste)
While not always mandatory, chemical inactivation of the antibiotic activity before disposal is a best practice to further minimize environmental impact. Based on degradation studies of the closely related compound Vancomycin hydrochloride, the following methods can be considered. Note: These protocols are for the chemical degradation of the antibiotic and should be performed in a fume hood with appropriate PPE. The efficacy for this compound should be verified by an appropriate analytical method if possible.
Experimental Protocols for Inactivation:
1. Acid and Base Hydrolysis:
-
Objective: To break down the glycopeptide structure through hydrolysis.
-
Methodology:
-
For acidic hydrolysis, dilute the this compound solution with an equal volume of 1 M hydrochloric acid (HCl).
-
For alkaline hydrolysis, dilute the this compound solution with an equal volume of 1 M sodium hydroxide (NaOH).
-
Allow the mixture to react for a minimum of 24 hours at room temperature.
-
Neutralize the resulting solution with a suitable acid or base before collection for final disposal.
-
2. Oxidative Degradation:
-
Objective: To degrade the molecule using a strong oxidizing agent.
-
Methodology:
-
To the this compound solution, add a 3% solution of hydrogen peroxide (H₂O₂).
-
Allow the reaction to proceed for at least 24 hours at room temperature.
-
The resulting solution should be collected for hazardous waste disposal.
-
Step 3: Final Disposal
-
Once collected and, if applicable, inactivated, the hazardous waste container holding the this compound waste must be disposed of through the institution's designated hazardous waste management program.
-
This typically involves collection by a licensed hazardous waste disposal company for incineration or other approved disposal methods.[2]
Quantitative Data on Inactivation
The following table summarizes quantitative data from degradation studies on Vancomycin hydrochloride, which can serve as a guide for the inactivation of this compound.
| Inactivation Method | Reagent Concentration | Incubation Time | Temperature | Expected Degradation |
| Acid Hydrolysis | 1 M HCl | 24 hours | Room Temperature | Significant |
| Alkaline Hydrolysis | 1 M NaOH | 24 hours | Room Temperature | Significant |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | Significant |
| Thermal Degradation | N/A | 48 hours | 80°C | Moderate to High |
Note: "Significant degradation" indicates a substantial reduction in the concentration of the parent compound as observed in analytical studies of Vancomycin hydrochloride. The exact percentage of degradation for this compound may vary.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the environment, and the integrity of scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
